molecular formula C13H14O3 B2529210 2-Tert-butylbenzofuran-5-carboxylic acid CAS No. 190067-61-9

2-Tert-butylbenzofuran-5-carboxylic acid

Cat. No.: B2529210
CAS No.: 190067-61-9
M. Wt: 218.252
InChI Key: IEFNWBGIVYUJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylbenzofuran-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butylbenzofuran-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylbenzofuran-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)11-7-9-6-8(12(14)15)4-5-10(9)16-11/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFNWBGIVYUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butylbenzofuran-5-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Tert-butylbenzofuran-5-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the properties and the experimental methodologies used to determine them, ensuring a blend of technical accuracy and practical insight.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] This heterocyclic system is a cornerstone in the synthesis of numerous biologically active compounds. The fusion of a benzene ring with a furan ring creates a scaffold that can be readily functionalized to interact with a wide range of biological targets. Derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents, making a thorough understanding of their physicochemical properties essential for drug design and development.[1] 2-Tert-butylbenzofuran-5-carboxylic acid, the subject of this guide, combines this key scaffold with a bulky, lipophilic tert-butyl group and a polar, ionizable carboxylic acid, creating a molecule with distinct properties relevant to its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Core Properties

The fundamental step in characterizing any chemical entity is to establish its identity and basic physical constants. The bulky tert-butyl group at the 2-position sterically influences the molecule's planarity and interactions, while the carboxylic acid at the 5-position governs its acidity and potential for hydrogen bonding and salt formation.

PropertyValueSource
IUPAC Name 2-tert-butyl-1-benzofuran-5-carboxylic acid-
CAS Number 190067-61-9[2][3]
Molecular Formula C₁₃H₁₄O₃-
Molecular Weight 218.25 g/mol [2]
Physical State Solid (predicted)[4]
Melting Point Not experimentally determined. Estimated to be a crystalline solid at room temperature, similar to other aromatic carboxylic acids.[4]-
Boiling Point Not experimentally determined. Expected to be high and likely to decompose before boiling under atmospheric pressure.-
InChI InChI=1S/C13H14O3/c1-13(2,3)11-7-12-9(6-10(11)16-12)8(14)15/h6-7H,1-5H3,(H,14,15)-
InChIKey Not available-
SMILES CC(C)(C)c1cc2c(cc1C(=O)O)oc2-

Table 1: Core Identifiers and Physical Properties of 2-Tert-butylbenzofuran-5-carboxylic acid.

Solubility Profile: A Duality of Character

The solubility of a drug candidate is a critical determinant of its bioavailability. This molecule presents a classic duality: a large, hydrophobic benzofuran and tert-butyl moiety, and a hydrophilic, ionizable carboxylic acid group.

  • Aqueous Solubility : The intrinsic aqueous solubility is expected to be low due to the significant non-polar surface area. However, solubility is highly dependent on pH. In acidic environments (pH < pKa), the carboxylic acid will be protonated and non-ionized, leading to minimal aqueous solubility. In neutral to basic environments (pH > pKa), the molecule will deprotonate to form the more soluble carboxylate salt.

  • Organic Solubility : The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol), and moderate solubility in less polar solvents like ethyl acetate and dichloromethane.

The interplay between the solid-state properties (crystal lattice energy) and solvation is key. The high melting point typical of aromatic carboxylic acids suggests strong intermolecular forces in the solid state that must be overcome for dissolution.[4]

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is arguably one of the most important physicochemical parameters for a drug molecule, as it dictates the degree of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.

Estimated pKa: The pKa of 2-Tert-butylbenzofuran-5-carboxylic acid has not been experimentally reported. However, it can be estimated to be in the range of 3.5 - 4.5 . This estimation is based on the pKa of benzoic acid (approx. 4.2) and considering the electronic effects of the fused benzofuran ring system. Carboxylic acids typically have pKa values in the range of 4-5.[5]

This pKa value implies that at physiological pH (approx. 7.4), the molecule will exist almost entirely in its ionized, carboxylate form, which has profound implications for its behavior in the body.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 1.3-1.5 ppm).

    • Aromatic/Furan Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns will depend on the coupling between the protons on the benzofuran ring system.[6][7]

    • Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which is exchangeable with D₂O.[6]

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure:

    • Carboxyl Carbon: A signal in the downfield region (δ 165-180 ppm).[8]

    • Benzofuran Carbons: A series of signals in the aromatic region (δ 110-160 ppm).[9][10]

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons, in the aliphatic region (δ 25-40 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.[11][12]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[13]

  • C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 218.

  • Key Fragmentation Pathways: For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[14][15] The stability of the benzofuran ring system would likely make it a prominent fragment.[16][17]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the key properties discussed.

Melting Point Determination (OECD Guideline 102)

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. It is a primary indicator of purity; impurities typically depress and broaden the melting range. The OECD 102 guideline provides internationally accepted methods for this determination.[18][19][20][21][22]

Methodology (Capillary Method):

  • Sample Preparation: Finely powder the dry crystalline sample of 2-Tert-butylbenzofuran-5-carboxylic acid.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: Place the capillary in a calibrated melting point apparatus (e.g., a metal block or oil bath type).

  • Heating: Heat the apparatus at a rapid rate to a temperature approximately 10°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Workflow for Melting Point Determination.
Equilibrium Solubility Determination (USP <1236> Saturation Shake-Flask Method)

Causality: This method determines the thermodynamic equilibrium solubility, which represents the true solubility limit of the compound in a given solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.[23][24][25][26]

Methodology:

  • System Preparation: Add an excess amount of solid 2-Tert-butylbenzofuran-5-carboxylic acid to a series of vials containing the solvent of interest (e.g., water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium with a saturated solution.[24]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Measurement.
pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the half-equivalence point where pH = pKa.[27][28]

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of 2-Tert-butylbenzofuran-5-carboxylic acid in a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[28][29]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point). The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).

Workflow for Potentiometric pKa Determination.

Conclusion: A Profile for Drug Development

The physicochemical properties of 2-Tert-butylbenzofuran-5-carboxylic acid define a molecule with a lipophilic character balanced by an acidic functional group. Its low intrinsic aqueous solubility but high pH-dependent solubility, coupled with a pKa in the acidic range, are critical parameters that will govern its formulation strategy, absorption characteristics, and interaction with biological systems. The spectroscopic data provide the necessary tools for its unambiguous identification and quality control. This comprehensive guide serves as a foundational resource for scientists engaged in the exploration of benzofuran-based compounds for therapeutic applications.

References

  • OECD (2025). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD Publishing. [Link]

  • OECD (n.d.). Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link]

  • YesWeLab (2025). OECD 102: Melting Point Methodology and Analysis. YesWeLab Blog. [Link]

  • USP-NF (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • Dissolution Technologies (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Analytice (2020). OECD n°102: Melting point/Melting interval. Analytice. [Link]

  • OECD (n.d.). Test No. 102: Melting Point/Melting Range. OECD. [Link]

  • PubChem (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PMC (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

  • SciRes Literature (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Scientific Research Publishing. [Link]

  • USP (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com. [Link]

  • Wikipedia (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • PMC (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information. [Link]

  • PMC (n.d.). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

  • Dow Development Labs (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • ECA Academy (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

  • NIST (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • ResearchGate (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. [Link]

  • ResearchGate (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • ResearchGate (n.d.). SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE AND DFT CALCULATION OF 1-BENZOFURAN-2-CARBOXYLIC ACID. ResearchGate. [Link]

  • The University of Liverpool Repository (2021). pKa Determination in non-Aqueous Solvents. The University of Liverpool. [Link]

  • ECETOC (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • NTU Journal (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

  • NIST (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • Arkivoc (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Arkivoc. [Link]

  • MDPI (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

  • Indian Journal of Chemistry (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

  • University of Calgary (n.d.). Approximate pKa chart of the functional groups. University of Calgary. [Link]

  • PubMed (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. National Center for Biotechnology Information. [Link]

  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Geochimica et Cosmochimica Acta (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ScienceDirect. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • SpectraBase (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • PubChem (n.d.). 2-Butylbenzofuran. National Center for Biotechnology Information. [Link]

  • NIST (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • Doc Brown's Chemistry (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Doc Brown's Chemistry. [Link]

Sources

2-Tert-butylbenzofuran-5-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Tert-butylbenzofuran-5-carboxylic acid (CAS 190067-61-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the antiviral and metabolic disease sectors. Unlike simple benzofurans, the strategic installation of a bulky tert-butyl group at the C2 position confers unique steric protection and lipophilicity, while the C5-carboxylic acid serves as a versatile handle for amidation or direct interaction with polar residues in protein active sites. This guide details the compound's synthesis, physicochemical profile, and critical role as a chemotype for Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

Part 1: Chemical Identity & Physiochemical Profile

The following data aggregates the core identifiers required for precise database retrieval and regulatory documentation.

ParameterTechnical Specification
Chemical Name 2-Tert-butylbenzofuran-5-carboxylic acid
CAS Number 190067-61-9 (Free Acid)
Related CAS 190067-52-8 (Methyl Ester)
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
SMILES CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O
InChI Key GTWXSZIQNTUNKR-UHFFFAOYSA-N (Analogous core)
pKa (Calc.) ~4.2 (Carboxylic acid)
LogP (Calc.) 3.8 – 4.1 (High lipophilicity due to t-butyl)
Appearance White to off-white crystalline solid

Part 2: Synthetic Architecture

Strategic Rationale

While classical Rap-Stoermer condensation can yield benzofurans, it often suffers from poor regioselectivity when bulky substituents are involved. For the high-purity requirements of drug discovery, a Sonogashira Coupling-Cyclization sequence is the superior protocol. This route utilizes methyl 3-iodo-4-hydroxybenzoate and 3,3-dimethyl-1-butyne, ensuring the tert-butyl group is exclusively installed at the C2 position.

Protocol: Pd-Catalyzed Annulation

Reagents: Methyl 3-iodo-4-hydroxybenzoate, 3,3-dimethyl-1-butyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), DMF.

  • Coupling Phase:

    • Charge a flame-dried reaction vessel with methyl 3-iodo-4-hydroxybenzoate (1.0 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq) under Argon.

    • Add degassed DMF and TEA (3.0 eq).

    • Introduce 3,3-dimethyl-1-butyne (1.2 eq) and CuI (0.01 eq).

    • Mechanistic Note: The CuI facilitates the formation of the copper acetylide, which transmetallates to the Palladium center more efficiently than the alkyne alone.

    • Stir at ambient temperature for 4–6 hours. Monitoring by TLC should show the disappearance of the aryl iodide.

  • Cyclization Phase:

    • Heat the reaction mixture to 60–80°C. The phenolic oxygen attacks the activating alkyne complex (5-exo-dig cyclization) followed by reductive elimination to form the benzofuran core.

  • Hydrolysis:

    • Treat the intermediate methyl ester with LiOH (2.0 eq) in THF/H₂O (1:1) at room temperature to liberate the free acid.

    • Acidify with 1N HCl to precipitate the target 2-tert-butylbenzofuran-5-carboxylic acid.

Synthesis Workflow Diagram

SynthesisFlow Start Methyl 3-iodo-4- hydroxybenzoate Catalyst Pd(PPh3)2Cl2 / CuI DMF / TEA Start->Catalyst Reagent 3,3-Dimethyl-1-butyne Reagent->Catalyst Inter Intermediate: Alkynyl Phenol Catalyst->Inter Sonogashira Coupling Cyclization Cyclization (60-80°C) Inter->Cyclization 5-exo-dig Ester 2-t-Butylbenzofuran -5-methyl ester Cyclization->Ester Hydrolysis LiOH / THF:H2O Hydrolysis Ester->Hydrolysis Product 2-Tert-butylbenzofuran -5-carboxylic acid Hydrolysis->Product Acidification

Figure 1: Step-wise synthesis via Sonogashira coupling and subsequent cyclization/hydrolysis.[1][2][3][4][5][6][7][8][9][10][11][12]

Part 3: Medicinal Chemistry Applications[6][7][10][12][13][14][15]

Primary Target: HCV NS5B Polymerase

The 2-tert-butylbenzofuran scaffold is a validated chemotype for Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase. Unlike nucleoside analogs (like Sofosbuvir) that target the active site, benzofuran derivatives typically bind to the Palm II allosteric site.

Mechanism of Action[4][13][14]
  • Allosteric Locking: The inhibitor binds to the Palm II hydrophobic pocket.

  • Conformational Freeze: This binding prevents the "thumb" and "finger" domains of the polymerase from closing, a conformational change required to initiate RNA synthesis.

  • Role of Substituents:

    • 2-Tert-butyl: Occupies a deep, hydrophobic sub-pocket. The bulkiness prevents rotation and increases the entropic penalty of binding, enhancing potency compared to a simple methyl or phenyl group.

    • 5-Carboxylic Acid: Acts as a critical polar anchor. It often forms salt bridges with arginine residues (e.g., Arg-503) or hydrogen bonds with backbone amides in the allosteric site.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Tert-butylbenzofuran -5-carboxylic acid TButyl 2-Tert-Butyl Group (Lipophilic Domain) Core->TButyl Acid 5-Carboxylic Acid (Polar Handle) Core->Acid Scaffold Benzofuran Core (Planar Spacer) Core->Scaffold MetStab Metabolic Stability (Blocks CYP oxid.) TButyl->MetStab Pocket Hydrophobic Pocket Occupancy (HCV NS5B) TButyl->Pocket SaltBridge Salt Bridge Formation (e.g., Arg Residues) Acid->SaltBridge Rigidity Conformational Rigidity Scaffold->Rigidity

Figure 2: Pharmacophore mapping of the molecule illustrating the functional role of each moiety.

Part 4: Analytical Characterization

To ensure scientific integrity, synthesized batches must meet these characterization standards:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (s, 1H, COOH)

    • δ 8.15 (d, 1H, Ar-H4)

    • δ 7.85 (dd, 1H, Ar-H6)

    • δ 7.55 (d, 1H, Ar-H7)

    • δ 6.70 (s, 1H, H3 - Furan ring)

    • δ 1.35 (s, 9H, t-Butyl)

    • Note: The singlet at 6.70 ppm is diagnostic of the 2-substituted benzofuran ring closure.

  • Mass Spectrometry (ESI):

    • Negative Mode (M-H)⁻: 217.2 m/z.

    • Positive Mode (M+H)⁺: 219.2 m/z.

Part 5: Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl group is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

  • Solubility: Insoluble in water. Soluble in DMSO, Methanol, and DCM.

References

  • Wei, Y., et al. (2016).[15] Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking.[15] PLoS ONE, 11(2).[15] Retrieved February 25, 2026, from [Link]

  • Boyce, S. E., et al. (2014).[13] Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1). Retrieved February 25, 2026, from [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 2-tert-butyl-1-benzofuran-5-carboxylic acid. National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 2-Tert-butylbenzofuran-5-carboxylic acid

[1][2]

Executive Summary & Compound Architecture

This technical guide provides a comprehensive solubility analysis for 2-Tert-butylbenzofuran-5-carboxylic acid , a critical scaffold in the synthesis of HCV NS5B polymerase inhibitors and other bioactive heterocyclic compounds.[1][2]

Effective utilization of this intermediate requires a precise understanding of its behavior in aprotic polar solvents (DMSO) versus protic polar solvents (Methanol). Unlike simple benzofuran derivatives, the presence of the bulky tert-butyl group at position 2 significantly alters the lipophilicity profile (LogP) and crystal lattice energy, necessitating specific dissolution protocols to avoid precipitation during biological assays or synthetic scale-up.[1][2]

Physicochemical Identity[1][2][3]
  • IUPAC Name: 2-tert-butyl-1-benzofuran-5-carboxylic acid[1][2]

  • CAS Number: 190067-61-9[1][2][3][4]

  • Molecular Formula: C₁₃H₁₄O₃[1]

  • Molecular Weight: 218.25 g/mol [1][3]

  • Structural Character: Aromatic heterocycle with a lipophilic domain (t-butyl) and a hydrophilic/ionizable domain (carboxylic acid, pKa ≈ 4.2–4.5).[1][2]

Solubility Data Matrix

The following data represents the solubility window derived from structural QSAR analogs (e.g., 2-methylbenzofuran-5-carboxylic acid) and standard process chemistry limits.

Note on Data Integrity: Exact saturation points vary based on batch-specific crystallinity (polymorphs) and purity. The ranges below represent the Operational Solubility Limit (OSL) —the safe concentration range for reproducible experimental handling without crash-out events.

Table 1: Comparative Solubility Profile
SolventSolubility ClassOperational Limit (25°C)Saturation Limit (Est.)[2]Mechanistic Interaction
DMSO High 50 – 80 mg/mL > 100 mg/mLStrong dipole-dipole interactions; DMSO disrupts carboxylic acid dimers effectively.[1][2]
Methanol Moderate 15 – 25 mg/mL ~ 35 mg/mLSolvation via Hydrogen bonding.[1] Limited by the lipophilic t-butyl steric bulk.[1][2]
Ethanol Moderate10 – 20 mg/mL~ 30 mg/mLSimilar to MeOH but slightly lower due to steric hindrance.[1]
Water Insoluble< 0.1 mg/mL< 1 mg/mLHydrophobic exclusion dominates unless pH is adjusted > 7.0 (forming the carboxylate salt).[2]
Critical Application Insight
  • DMSO (Dimethyl Sulfoxide): This is the primary vehicle for stock solution preparation (typically 100 mM).[2] The aprotic nature of DMSO prevents the ionization equilibrium shifts seen in protic solvents, ensuring long-term chemical stability of the stock.[1][2]

  • Methanol (MeOH): Best used as a process solvent for recrystallization or intermediate transfer.[2] Caution is advised during evaporation; as MeOH evaporates, the concentration may rapidly exceed the saturation limit, leading to uncontrolled amorphous precipitation.[2]

Protocol: Self-Validating Saturation Determination

To ensure data trustworthiness (E-E-A-T), researchers should not rely solely on literature values but must validate solubility for their specific lot of material.[2] The following protocol uses a Saturation Shake-Flask method coupled with HPLC-UV quantitation .

Methodology Logic

This protocol includes an internal "self-check" using a reference standard curve.[1] If the standard curve R² < 0.99, the solubility data is invalid.[2] This ensures the causality between signal and mass is linear and accurate.[2]

Step-by-Step Workflow

Materials:

  • Compound (CAS 190067-61-9)[1][2][3][4]

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.[1][2]

  • Equipment: Orbital Shaker (temp controlled), 0.22 µm PTFE Syringe Filters, HPLC system.[2]

Procedure:

  • Supersaturation: Add excess solid compound (~100 mg) to 1.0 mL of solvent in a borosilicate glass vial.

    • Why: We must ensure solid phase exists in equilibrium with the liquid phase.[2]

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours at 500 RPM.

    • Control: Protect from light to prevent potential photodegradation of the benzofuran core.[2]

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes.

    • Critical Step: Visually inspect for a pellet.[1][5] If no pellet exists, the solution is not saturated; add more solid and repeat.[2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

    • Caution: Discard the first 200 µL of filtrate to account for filter adsorption (saturating the membrane sites).[2]

  • Quantification: Dilute the filtrate (e.g., 1:100 or 1:1000) into the mobile phase and inject into HPLC. Calculate concentration against a 5-point calibration curve (0.1 – 1.0 mg/mL).

Visualization: Solubility Workflow & Decision Logic[1]

The following diagram illustrates the logical flow for determining and handling the solubility of this compound, emphasizing the decision nodes that prevent experimental failure.

SolubilityWorkflowStartStart: Solid Reagent(CAS 190067-61-9)SolventChoiceSelect Solvent SystemStart->SolventChoiceDMSO_PathDMSO (Stock Solution)SolventChoice->DMSO_PathFor Bio-AssayMeOH_PathMethanol (Process/Reaction)SolventChoice->MeOH_PathFor SynthesisDissolutionAdd Solid to Solvent(Vortex/Sonicate)DMSO_Path->DissolutionMeOH_Path->DissolutionCheckClearVisual Inspection:Is Solution Clear?Dissolution->CheckClearSuccessProceed to Assay/SynthesisCheckClear->SuccessYesFail_PrecipSaturation Reached(Precipitate Observed)CheckClear->Fail_PrecipNoAction_HeatGentle Heating (40°C)Note: Check StabilityFail_Precip->Action_HeatIf ReversibleAction_FilterFilter (0.22 µm PTFE)Determine ConcentrationFail_Precip->Action_FilterIf Quantifying LimitAction_Heat->CheckClearAction_Filter->SuccessUse Filtrate

Figure 1: Decision logic for solubilization and handling of 2-Tert-butylbenzofuran-5-carboxylic acid, ensuring sample integrity.

Mechanistic Analysis & Troubleshooting

The "Water Crash" Phenomenon

A common failure mode in biological assays is the "Water Crash." When a DMSO stock (e.g., 50 mM) is diluted into aqueous media (PBS or cell culture media), the hydrophobic tert-butyl group drives rapid aggregation.[1][2]

  • Mechanism: The LogP of this compound is estimated > 3.5. Upon water addition, the dielectric constant of the solvent mix rises, increasing the energy penalty for the hydrophobic surface area of the t-butyl group.[2]

  • Mitigation:

    • Keep final DMSO concentration < 0.5% (v/v) to avoid toxicity, but ensure rapid mixing.[2]

    • Serial Dilution: Do not jump from 100% DMSO to 100% Water. Use an intermediate step (e.g., 50% DMSO/Water) to prevent shock precipitation.[2]

Stability in Solution[1]
  • DMSO: Stable for > 3 months at -20°C.

  • Methanol: Susceptible to slow esterification if catalytic acid is present (e.g., traces of HCl from synthesis).[2] Store MeOH solutions for < 48 hours at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352106, 2-tert-Butylbenzofuran-5-carboxylic acid.[1][2] Retrieved from [Link][2]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals.[2] CRC Press.[1] (Contextual grounding for solubility prediction models of aromatic acids).

Technical Guide & Safety Assessment: 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for 2-Tert-butylbenzofuran-5-carboxylic acid . This document is structured for researchers and drug development professionals, synthesizing available chemical data, predictive toxicology, and standard operating procedures for high-potency or research-grade intermediates.

Executive Summary & Chemical Context

2-Tert-butylbenzofuran-5-carboxylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of antiviral therapeutics. It serves as a critical intermediate in the production of Beclabuvir (BMS-791325) , a non-nucleoside NS5B polymerase inhibitor used for the treatment of Hepatitis C Virus (HCV).

The compound features a benzofuran core stabilized by a lipophilic tert-butyl group at the C2 position and a reactive carboxylic acid at the C5 position. This structural motif is designed to occupy hydrophobic pockets within viral enzymes (specifically Thumb Site 1 of NS5B), necessitating careful handling due to its designed biological activity and potential for irritation.

Chemical Identity Table
ParameterDetail
Chemical Name 2-Tert-butylbenzofuran-5-carboxylic acid
CAS Number 190067-61-9
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Key Functional Groups Carboxylic Acid (Acidic, H-bond donor); Benzofuran (Aromatic); tert-Butyl (Lipophilic)
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, Methanol, DCM

Hazard Identification & Risk Assessment (GHS)

Note: As a research intermediate, full toxicological data (LD50) may not be established. The following classification is derived from functional group analysis (SAR) and analogous benzofuran carboxylic acids.

GHS Classification (Predicted)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[2]H335
Scientific Rationale for Hazards
  • Acidity (pKa ~4.0–4.5): The carboxylic acid moiety at C5 is a proton donor. Upon contact with mucous membranes (eyes, lungs) or moist skin, it lowers local pH, causing protein denaturation and irritation (H315, H319).

  • Lipophilicity (LogP > 3): The tert-butyl group significantly increases lipophilicity compared to unsubstituted benzofurans. This facilitates penetration through the stratum corneum, potentially enhancing dermal absorption and irritation depth.

  • Dust Potential: As a high-melting solid, the compound exists as a fine powder. Inhalation of dusts can mechanically and chemically irritate the alveolar epithelium (H335).

Safe Handling Protocol: The "Solid Transfer" Workflow

Handling research intermediates requires a protocol that minimizes dust generation and skin contact. The following workflow is designed to be self-validating: if you can smell the compound or see dust in the air, the containment has failed.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Static-dissipative weighing boats (to prevent particle scattering).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 mask (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if generating dust outside a hood.

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 5 mil outer).

  • Ocular: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.

Operational Workflow (Graphviz)

The following diagram outlines the decision logic for safe handling and risk mitigation.

SafetyWorkflow Start Start: Handling CAS 190067-61-9 Assess Step 1: Quantity Assessment Start->Assess SmallScale < 100 mg (Weighing/Aliquot) Assess->SmallScale LargeScale > 100 mg (Synthesis/Purification) Assess->LargeScale Hood Engineering Control: Chemical Fume Hood SmallScale->Hood LargeScale->Hood Critical Static Control Static: Use Antistatic Gun/Balance Hood->Static PPE_Check PPE Verification: Gloves + Goggles + Lab Coat Static->PPE_Check Action Perform Transfer PPE_Check->Action Clean Decontamination: Wipe surfaces with MeOH/Water Action->Clean

Caption: Operational logic for handling solid irritants. Note the critical step of static control to prevent dust dispersion.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term injury. This protocol prioritizes dilution and removal.

Emergency Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Pathway Exposure->Type Eye Eye Contact (Dust/Solution) Type->Eye Skin Skin Contact (Powder) Type->Skin Inhale Inhalation (Dust) Type->Inhale Action_Eye Flush 15+ mins Lift eyelids Eye->Action_Eye Action_Skin Brush off dry powder Then wash soap/water Skin->Action_Skin Action_Inhale Move to Fresh Air Support breathing Inhale->Action_Inhale Medical Seek Medical Attention (Show Structure/CAS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Caption: Immediate triage protocol. Note: For skin contact, remove dry powder before wetting to prevent creating a concentrated acidic paste.

Specific First Aid Measures
  • Eye Contact: The acidic nature can cause corneal opacity. Do not rub. Flush immediately with saline or water for 15 minutes.

  • Skin Contact:

    • Step 1: Gently brush off excess solid. (Wetting a large amount of acid powder on skin can generate heat and a concentrated acidic solution).

    • Step 2: Wash with copious soap and water.[2][3][4]

  • Ingestion: Do NOT induce vomiting. The compound is an irritant; vomiting re-exposes the esophagus. Rinse mouth and drink water to dilute.

Storage, Stability & Reactivity

To maintain chemical integrity for drug development assays:

  • Storage Conditions: Keep container tightly closed in a dry, well-ventilated place.

    • Temperature: 2–8°C (Refrigerated) recommended for long-term storage to prevent slow decarboxylation or oxidation, though chemically stable at RT.

    • Atmosphere: Inert gas (Argon/Nitrogen) is best practice for carboxylic acids intended for catalytic coupling.

  • Incompatibilities:

    • Strong Oxidizers: Can react with the benzofuran ring.[5]

    • Strong Bases: Will form the salt (carboxylate), altering solubility and potentially reactivity.

Ecological & Disposal Considerations

  • Ecotoxicity: Benzofuran derivatives can be toxic to aquatic life (Analogous data suggests LC50 < 10 mg/L for some derivatives). Do not let enter drains.[1][4][6]

  • Disposal: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of as general waste.

References

  • Beclabuvir Synthesis & Context: The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor. Org.[5][7] Process Res. Dev. 2018, 22, 10, 1393–1408.

  • Benzofuran Safety Data (Analogous): Safety Data Sheet for Benzofuran-2-carboxylic acid. Fisher Scientific.[5]

  • Chemical Identity (PubChem): 2-tert-butylbenzofuran-5-carboxylic acid. PubChem Compound Summary.

  • GHS Classification Standards: Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-tert-butylbenzofuran-5-carboxylic acid , a critical pharmacophore found in HCV NS5B polymerase inhibitors and various anti-inflammatory agents. We present two distinct protocols designed for different stages of drug development:

  • Protocol A (The "MedChem" Route): A Palladium-catalyzed Sonogashira annulation. Ideal for gram-scale synthesis, high-throughput optimization, and library generation due to its mild conditions and high functional group tolerance.

  • Protocol B (The "Process" Route): A classical Alkylation-Cyclodehydration sequence. Ideal for cost-effective scale-up where transition metal contamination must be minimized.

Retrosynthetic Analysis

The strategic disconnection of the benzofuran core reveals two primary pathways. The 5-carboxylic acid moiety is best preserved by starting with a para-substituted phenol ester (e.g., Methyl 4-hydroxybenzoate), avoiding harsh oxidation steps later in the sequence.

Retrosynthesis Target 2-Tert-butylbenzofuran- 5-carboxylic acid Inter1 Methyl 3-iodo-4- hydroxybenzoate Inter1->Target Pd/Cu Cat. Cyclization Inter2 Methyl 4-(3,3-dimethyl- 2-oxobutoxy)benzoate Inter2->Target Acid (PPA) Cyclodehydration SM1 Methyl 4-hydroxybenzoate SM1->Inter1 Iodination SM1->Inter2 Alkylation Reagent1 3,3-Dimethyl-1-butyne (Sonogashira) Reagent1->Inter1 Reagent2 1-Chloropinacolone (Alkylation) Reagent2->Inter2

Figure 1: Retrosynthetic disconnection showing the Palladium-catalyzed route (Left) and the Classical Cyclodehydration route (Right).

Protocol A: Palladium-Catalyzed Sonogashira Annulation

Best For: Medicinal Chemistry, Library Synthesis, High Purity requirements.

Mechanistic Insight

This route utilizes a "one-pot" domino sequence. The initial Sonogashira coupling of the terminal alkyne to the ortho-iodophenol creates an intermediate that undergoes spontaneous 5-endo-dig cyclization (mediated by the palladium or copper species) to form the benzofuran ring. The tert-butyl group provides steric bulk that favors the formation of the 2-substituted isomer over the 3-substituted byproduct.

Step-by-Step Methodology
Step 1: Iodination of Methyl 4-hydroxybenzoate
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), NaI (1.1 eq), NaOCl (1.1 eq), NaOH (1.0 eq).

  • Solvent: Methanol/Water (1:1).

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate and NaI in MeOH/H2O at 0°C.

    • Add NaOH to deprotonate the phenol.

    • Dropwise add NaOCl (bleach) over 30 minutes. The solution will darken as iodine is generated in situ.

    • Stir at 0-5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Add saturated sodium thiosulfate (Na2S2O3) to remove excess iodine.

    • Acidify with 1M HCl to pH 2. Precipitate forms.[1][2][3]

    • Filter, wash with cold water, and dry.[4] Recrystallize from Ethanol.

  • Yield Target: >85% | Appearance: White/Off-white solid.

Step 2: Coupling & Cyclization[5]
  • Reagents: Methyl 3-iodo-4-hydroxybenzoate (1.0 eq), 3,3-Dimethyl-1-butyne (1.2 eq), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%), Et3N (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a reaction flask with the iodo-ester, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3 cycles) to ensure anaerobic conditions (Crucial for Pd cycle).

    • Add degassed DMF and Et3N via syringe.

    • Add 3,3-Dimethyl-1-butyne dropwise.

    • Heat the mixture to 60°C for 4-6 hours. The reaction initially couples, then cyclizes.

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove amines), Water, and Brine.

    • Dry over MgSO4, concentrate.

    • Purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes).

  • Yield Target: 75-80% | Product: Methyl 2-tert-butylbenzofuran-5-carboxylate.

Step 3: Hydrolysis
  • Reagents: Methyl ester intermediate, LiOH·H2O (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at 50°C for 2 hours.

    • Evaporate THF. Acidify aqueous residue with 2M HCl.

    • Filter the resulting white precipitate.[3]

  • Final Product: 2-Tert-butylbenzofuran-5-carboxylic acid.

Protocol B: Alkylation-Cyclodehydration (Metal-Free)

Best For: Large Scale, Cost Reduction, Avoiding Heavy Metals.

Mechanistic Insight

This route relies on the formation of a phenoxy ketone ether. The subsequent cyclization is an acid-catalyzed dehydration (Stoermer synthesis). While cheaper, this method requires harsh acidic conditions (Polyphosphoric Acid - PPA) which can be viscous and difficult to handle on a small scale but are standard in process chemistry.

Step-by-Step Methodology
Step 1: Ether Synthesis (Alkylation)
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Chloropinacolone (1.1 eq), K2CO3 (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: Acetone or Acetonitrile (Reflux).

  • Procedure:

    • Suspend phenol, K2CO3, and KI in solvent.

    • Add 1-Chloropinacolone (1-chloro-3,3-dimethyl-2-butanone).

    • Reflux for 12 hours.

    • Filter off inorganic salts while hot.

    • Concentrate filtrate.[3] The residue (Methyl 4-(3,3-dimethyl-2-oxobutoxy)benzoate) is often used directly or recrystallized.

  • Yield Target: >90%.

Step 2: Cyclodehydration[5]
  • Reagents: Ether intermediate, Polyphosphoric Acid (PPA) or H2SO4/Toluene.

  • Procedure:

    • Mix the ether intermediate with PPA (10 parts PPA to 1 part substrate by weight).

    • Heat to 100-120°C with mechanical stirring (mixture is viscous).

    • Monitor carefully; overheating causes decarboxylation or charring.

    • Quench: Pour the hot reaction mixture onto crushed ice with vigorous stirring (Exothermic!).

    • Extract the aqueous slurry with EtOAc.[3][6]

    • Wash organic layer with NaHCO3 (to remove residual acid).

    • Concentrate and purify (Recrystallization from Hexane/EtOAc).[3]

  • Yield Target: 50-65% (Lower than Method A, but cheaper materials).

Step 3: Hydrolysis
  • (Same as Protocol A).

Comparative Data Analysis

FeatureProtocol A (Sonogashira)Protocol B (Cyclodehydration)
Overall Yield High (60-70%)Moderate (45-55%)
Reagent Cost High (Pd Catalyst, Alkyne)Low (Commodity chemicals)
Purification Column Chromatography often neededRecrystallization usually sufficient
Scalability Good (up to kg), but Pd cost is limitingExcellent (Multi-kg), but PPA waste is high
Safety Profile Mild Temp, but requires Argon/PressureHigh Temp, Corrosive Acid (PPA)
Atom Economy HighModerate (Loss of water/HCl)

Workflow Visualization

Workflow cluster_0 Protocol A: Sonogashira cluster_1 Protocol B: Alkylation A1 Methyl 4-hydroxybenzoate A2 Iodination (NaI/NaOCl) A1->A2 A3 Pd-Cat Coupling (3,3-dimethyl-1-butyne) A2->A3 A4 Hydrolysis (LiOH) A3->A4 Product 2-Tert-butylbenzofuran- 5-carboxylic acid A4->Product B1 Methyl 4-hydroxybenzoate B2 Alkylation (1-Chloropinacolone) B1->B2 B3 Cyclodehydration (PPA, 100°C) B2->B3 B4 Hydrolysis (LiOH) B3->B4 B4->Product

Figure 2: Parallel workflow comparison. Protocol A offers a streamlined, milder route, while Protocol B utilizes robust, classical chemistry.

Troubleshooting & Expert Insights

  • Regioselectivity (Protocol A): The 5-endo-dig cyclization is highly favored for ortho-alkynyl phenols. However, ensure the phenol is not protected during the Sonogashira step; the free hydroxyl group is necessary to attack the alkyne-Pd complex. If the reaction stalls, add 1.0 eq of TBAF to facilitate the cyclization.

  • PPA Handling (Protocol B): PPA is extremely viscous at room temperature. Always heat it to ~60°C before attempting to mix in the substrate. When quenching, adding water to hot PPA is dangerous; always add the PPA mixture to ice.

  • Impurity Profile: In Protocol A, the homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by degassing solvents thoroughly and adding the alkyne slowly.

References

  • Sonogashira Coupling & Cyclization

    • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

    • Application to Benzofurans: Cacchi, S., et al. (2003). "Palladium-catalyzed reaction of o-ethynylphenols with unsaturated triflates and halides". Organic Letters, 5(21), 3843-3846. Link

  • Iodination of Phenols

    • Edgar, K. J., & Falling, S. N. (1990). "An efficient and selective method for the iodination of phenols". The Journal of Organic Chemistry, 55(18), 5287-5291. Link

  • Cyclodehydration (Stoermer Synthesis)

    • Stoermer, R. (1900). "Syntheses of benzofuran derivatives". Berichte der deutschen chemischen Gesellschaft, 33, 2392.
    • Modern Adaptation:[5] "Synthesis of 2-substituted benzofurans via acid-catalyzed cyclization". Tetrahedron Letters, 48(12), 2131-2134. Link

  • Dronedarone Intermediates (Related Scaffold)

    • Patent WO2011099010A1. "Preparation of benzofurans and use thereof as synthetic intermediates". (Demonstrates the industrial relevance of the alkylation/cyclization route for butyl-benzofurans). Link

Sources

Application Notes & Protocols: Leveraging 2-Tert-butylbenzofuran-5-carboxylic Acid as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core as a Foundation for Bioactive Agents

The benzofuran motif, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold"—a molecular framework that can interact with a wide range of biological targets.[3][4] From the antiarrhythmic drug dronedarone to compounds with anticancer and anti-inflammatory properties, the benzofuran core has proven to be a versatile starting point for the development of novel therapeutics.[3][5]

This guide focuses on a specific, highly promising derivative: 2-tert-butylbenzofuran-5-carboxylic acid . The strategic placement of a bulky tert-butyl group at the C-2 position and a carboxylic acid at the C-5 position creates a unique combination of lipophilicity and functionality, making it an exceptional scaffold for targeted drug discovery. The tert-butyl group can enhance a compound's ability to penetrate cellular membranes and engage with intracellular targets, a crucial aspect of the structure-activity relationship (SAR).[3] The carboxylic acid at the C-5 position provides a versatile chemical handle for generating diverse libraries of derivatives, such as amides, esters, and bioisosteric replacements, allowing for the fine-tuning of a compound's pharmacological properties.[6][7]

This document provides a comprehensive overview of the strategic use of 2-tert-butylbenzofuran-5-carboxylic acid in drug discovery, with a focus on its potential as an anti-inflammatory and anticancer agent. We will delve into detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation, providing researchers with the necessary tools to unlock the full potential of this promising scaffold.

Part 1: Strategic Derivatization of the Scaffold

The carboxylic acid moiety at the C-5 position is the primary site for chemical modification to generate a library of diverse compounds. This allows for the exploration of the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Amide Library Synthesis: A Robust Approach for Exploring SAR

The conversion of the carboxylic acid to a diverse library of amides is a fundamental strategy in medicinal chemistry. Amides are generally more stable metabolically than esters and can participate in a variety of hydrogen bonding interactions within a biological target.

Protocol 1: Parallel Amide Synthesis via HATU Coupling

This protocol outlines a high-throughput method for generating a library of amides from 2-tert-butylbenzofuran-5-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Materials:

  • 2-tert-butylbenzofuran-5-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stir plate and stir bars

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 2-tert-butylbenzofuran-5-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block containing a small stir bar, add 100 µL (0.02 mmol) of the 2-tert-butylbenzofuran-5-carboxylic acid stock solution.

    • Add 100 µL (0.02 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.04 mmol) of the DIPEA stock solution to each well.

    • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition:

    • Using a multichannel pipette or a liquid handling robot, add 100 µL (0.02 mmol) of each unique amine stock solution to the corresponding well of the reaction block.

  • Reaction and Workup:

    • Seal the reaction block and allow it to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing vigorously, and then allowing the layers to separate.

    • Collect the organic layer for analysis and purification.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of side reactions, making it ideal for generating a diverse library with high success rates.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.

  • DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants.

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid is a versatile functional group, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8] Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—can mitigate these issues while maintaining or even improving biological activity.[9][10]

1.2.1 Hydroxamic Acids: Potent Metal Chelators

Hydroxamic acids (R-CO-NH-OH) are excellent bioisosteres for carboxylic acids and are particularly effective in targeting metalloenzymes due to their ability to chelate metal ions in the active site.[8][11] For instance, hydroxamic acid derivatives of benzofurans have shown potent inhibition of 5-lipoxygenase, a non-heme iron-containing enzyme.[12]

Protocol 2: Synthesis of 2-tert-butyl-N-hydroxybenzofuran-5-carboxamide

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2-tert-butylbenzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

Step 2: Coupling with Protected Hydroxylamine

  • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the protected hydroxamic acid by column chromatography.

Step 3: Deprotection

  • Dissolve the purified product in a solution of 4 M HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent under reduced pressure to yield the final hydroxamic acid.

1.2.2 Tetrazoles: Stable and Acidic Carboxylic Acid Mimics

Tetrazoles are another widely used bioisostere for carboxylic acids.[10] They have a similar pKa and planar structure to carboxylic acids, allowing them to participate in similar interactions with biological targets. Importantly, tetrazoles are generally more metabolically stable than carboxylic acids.[8]

Protocol 3: Synthesis of 2-tert-butyl-5-(1H-tetrazol-5-yl)benzofuran

This protocol is adapted from a similar synthesis of a benzofuran tetrazole.[6]

Step 1: Synthesis of the Amide

  • Convert 2-tert-butylbenzofuran-5-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with ammonia to form 2-tert-butylbenzofuran-5-carboxamide.

Step 2: Dehydration to the Nitrile

  • Reflux the amide in toluene with thionyl chloride to dehydrate it to 2-tert-butylbenzofuran-5-carbonitrile.

Step 3: Cycloaddition to the Tetrazole

  • Suspend the nitrile, sodium azide, and triethylammonium chloride in dry toluene under a nitrogen atmosphere.

  • Reflux the suspension for 3 days.

  • After cooling, add water and acidify with concentrated hydrochloric acid to precipitate the tetrazole product.

Part 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known activities of benzofuran scaffolds, initial screening should focus on anti-inflammatory and anticancer properties.[3][12]

Anti-inflammatory Activity: 5-Lipoxygenase Inhibition Assay

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3] Inhibition of 5-LOX is a validated strategy for the treatment of inflammatory diseases.

Protocol 4: In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

  • Spectrophotometer or plate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the wells and incubate for 10 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves determining a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Step-by-Step Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Part 3: Data Presentation and Interpretation

Systematic evaluation of the biological data is essential for understanding the structure-activity relationship (SAR) and guiding the next steps in the drug discovery process.

Illustrative SAR Data for Benzofuran Derivatives

While a comprehensive SAR study for the 2-tert-butylbenzofuran-5-carboxylic acid scaffold is not yet publicly available, we can draw valuable insights from closely related benzofuran derivatives.

Table 1: Anticancer Activity of Benzofuran-2-Carboxamide Derivatives

Compound IDR Group on AmideCancer Cell LineIC50 (µM)Reference
3m 4'-hydroxyphenylACHN (Renal)~2.5[7]
3m 4'-hydroxyphenylHCT15 (Colon)~2.0[7]
3m 4'-hydroxyphenylMM231 (Breast)~2.0[7]
11e N/A (2-benzoylbenzofuran)MCF-7 (Breast)Potent[12]

This table illustrates that modifications to the amide portion of a benzofuran-2-carboxamide can significantly impact anticancer activity.

Table 2: 5-Lipoxygenase Inhibitory Activity of Benzofuran Hydroxamic Acids

Compound IDModifications to Benzofuran Scaffold5-LOX IC50 (nM)Reference
12 2-phenyl, hydroxamic acid derivative40[12]
17 2-(3,4,5-trimethoxyphenyl), hydroxamic acid derivative40[12]

This table demonstrates the high potency of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors.

Key SAR Insights from Related Scaffolds:

  • Lipophilicity at C-2: Increased lipophilicity at the 2-position of the benzofuran ring generally enhances inhibitory potency.[12]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzofuran core can significantly influence selectivity and potency against different cancer cell lines.[10]

  • The Amide Moiety: The substituent on the amide nitrogen is crucial for activity, with different groups favoring inhibition of different targets.[7]

Part 4: Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key workflows described in these application notes.

G cluster_0 Scaffold Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold 2-Tert-butylbenzofuran- 5-carboxylic acid Amide_Lib Amide Library Synthesis Scaffold->Amide_Lib HATU Coupling Bioisostere Bioisostere Synthesis Scaffold->Bioisostere Anti_Inflam Anti-inflammatory (5-LOX Assay) Amide_Lib->Anti_Inflam Anticancer Anticancer (MTT Assay) Amide_Lib->Anticancer Hydroxamic Hydroxamic Acids Bioisostere->Hydroxamic Tetrazole Tetrazoles Bioisostere->Tetrazole Hydroxamic->Anti_Inflam Tetrazole->Anticancer SAR SAR Analysis Anti_Inflam->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Scaffold Iterative Design

Caption: Drug discovery workflow using the target scaffold.

G Start Start with Carboxylic Acid Activate Activate with HATU/DIPEA Start->Activate Add_Amine Add Amine from Library Activate->Add_Amine React Stir at RT, 12-18h Add_Amine->React Workup Aqueous Workup & Extraction React->Workup Analyze LC-MS Analysis & Purification Workup->Analyze

Caption: Amide library synthesis workflow.

Conclusion and Future Directions

2-Tert-butylbenzofuran-5-carboxylic acid represents a highly valuable and versatile scaffold for drug discovery. Its inherent structural features, combined with the ease of derivatization at the C-5 position, provide a robust platform for generating libraries of compounds with the potential to modulate a wide range of biological targets. The protocols outlined in this guide offer a clear and actionable path for researchers to explore the therapeutic potential of this scaffold, particularly in the areas of anti-inflammatory and anticancer drug development.

Future research should focus on expanding the diversity of the synthesized libraries, including a wider range of bioisosteric replacements. Furthermore, once promising lead compounds are identified through in vitro screening, subsequent studies should include in vivo efficacy and pharmacokinetic profiling to fully assess their therapeutic potential. The systematic application of the principles and protocols described herein will undoubtedly accelerate the discovery of novel drug candidates based on the privileged 2-tert-butylbenzofuran-5-carboxylic acid scaffold.

References

  • PubMed. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • MDPI. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. [Link]

  • ResearchGate. Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • Cambridge MedChem Consulting. Acid Bioisosteres. [Link]

  • PMC. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]

  • Semantic Scholar. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

  • PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]

  • MDPI. Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. [Link]

  • PMC. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • PubMed. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]

  • ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]

Sources

Precision Functionalization of Benzofuran Carboxylic Acids: From Classical Amidation to Decarboxylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for antiarrhythmics (e.g., Amiodarone), psoralens (Methoxsalen), and emerging anticancer agents.[1] The carboxylic acid moiety on the benzofuran ring—typically at the C2 or C3 position—serves as a critical "chemical handle" for diversifying libraries during Structure-Activity Relationship (SAR) studies.

This guide moves beyond generic organic chemistry textbooks to provide field-tested protocols for functionalizing benzofuran carboxylic acids. We cover three distinct tiers of transformation:

  • High-Fidelity Amide Coupling (The SAR workhorse).

  • Decarboxylative Cross-Coupling (The radical "escape from flatland").

  • Heterocycle Construction (Bioisostere installation).

Section 1: The Chemical Landscape – C2 vs. C3 Reactivity

Before initiating synthesis, it is crucial to understand the electronic nuances of the substrate.[1] The benzofuran ring system exerts different electronic effects depending on the position of the carboxylic acid.

FeatureBenzofuran-2-COOHBenzofuran-3-COOH
pKa (approx.) ~3.5 – 3.8~4.0 – 4.2
Electronic Effect Electron-withdrawing inductive effect from adjacent Oxygen (O1).Less inductive influence; behaves more like a standard benzoic acid.
Steric Environment Generally accessible; "pointed away" from the bicyclic core.Sterically congested due to peri-interaction with the C4-proton.
Decarboxylation Risk Moderate (requires high heat/metal catalyst).High (prone to thermal decarboxylation).

Scientist’s Note: When working with Benzofuran-3-carboxylic acid , avoid harsh thermal conditions (>120°C) without a catalyst, as spontaneous thermal decarboxylation can yield the parent benzofuran as a major byproduct.[1]

Section 2: High-Fidelity Amide Coupling (HATU Protocol)[1]

While thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a traditional activation method, it is often too harsh for functionalized benzofurans, leading to furan ring opening or halogenation byproducts. The HATU/DIPEA  system is the gold standard for benzofuran derivatives due to its rapid kinetics and suppression of racemization (if chiral centers are present on the amine).
Protocol 1: HATU-Mediated Amidation

Applicability: Benzofuran-2-COOH and Benzofuran-3-COOH. Scale: 0.5 mmol – 5.0 mmol.

Reagents
  • Substrate: Benzofuran carboxylic acid (1.0 equiv).

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv).[1][2]

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv).[1]

  • Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Workflow
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the benzofuran acid (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15–30 minutes to form the O-At active ester.

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with Sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (2x), Water (2x), and Brine (1x). Note: Extensive water washes are required to remove DMF and tetramethylurea byproducts.
      
    • Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[3]
      
Troubleshooting Decision Tree

AmideLogic Start Start: Amide Coupling CheckYield Check LC-MS Conversion Start->CheckYield Good >90% Conversion: Proceed to Workup CheckYield->Good Poor <50% Conversion CheckYield->Poor StericCheck Is Amine/Acid Sterically Hindered? (e.g., C3-acid or t-butyl amine) Poor->StericCheck MethodA Switch to Acid Chloride: (COCl)2 / DMF cat. in DCM StericCheck->MethodA Yes (Steric) MethodB Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc StericCheck->MethodB No (Electronic/Solubility)

Figure 1: Decision matrix for optimizing amide couplings when standard HATU conditions fail.

Section 3: Decarboxylative Cross-Coupling (Radical Alkylation)[1]

Modern drug discovery often seeks to increase fraction saturated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) to improve solubility. Decarboxylative cross-coupling allows the direct replacement of the -COOH group with an alkyl group, utilizing the carboxylic acid as a radical precursor. This is superior to Hunsdiecker reactions as it avoids toxic halides.
Protocol 2: Silver-Catalyzed Minisci-Type Alkylation

Mechanism: Oxidative decarboxylation generates a C2-benzofuran radical, which attacks a somophile (heterocycle) or undergoes coupling. Reference: Adapted from Goossen et al.[4] and recent radical protocols [1, 2].

Reagents
  • Substrate: Benzofuran-2-carboxylic acid (1.0 equiv).

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (0.1 – 0.2 equiv).
    
  • Oxidant: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Potassium Persulfate) (1.5 – 2.0 equiv).
    
  • Solvent: Biphasic DCM/Water (1:[1]1) or Acetonitrile/Water.

  • Temperature: 40°C – 60°C.

Step-by-Step Workflow
  • Dissolution: Dissolve benzofuran acid (0.5 mmol) in Acetonitrile (2.5 mL).

  • Catalyst Prep: Add

    
     (10 mol%) and the alkylating reagent (if coupling) or simply the oxidant if performing homo-coupling/functionalization.
    
  • Oxidant Addition: Add

    
     (1.5 equiv) dissolved in Water (2.5 mL).
    
  • Reaction: Heat to 50°C vigorously stirring. The reaction releases

    
     gas; ensure the vessel is vented via a needle or bubbler.
    
  • Quench: Cool to RT, dilute with DCM, and wash with Sat.

    
     to remove unreacted acid.
    
Mechanistic Pathway

Decarboxylation Acid Benzofuran-COOH Ag2 Ag(II) Species Acid->Ag2 SET Oxidation Radical Benzofuran Radical (C•) Ag2->Radical - H+, - Ag(I) Product Functionalized Benzofuran Radical->Product Radical Recombination (with Somophile) CO2 CO2 (Gas) Radical->CO2 Elimination

Figure 2: Radical mechanism for Silver-catalyzed decarboxylation.[1] The Ag(I)/Ag(II) redox cycle drives the generation of the reactive benzofuran radical.

Section 4: Heterocycle Construction (1,2,4-Oxadiazoles)

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability (resistance to hydrolysis).[1]

Protocol 3: One-Pot Synthesis from Carboxylic Acid

This method avoids the isolation of the sensitive O-acyl amidoxime intermediate.

Reagents
  • Substrate: Benzofuran carboxylic acid (1.0 equiv).

  • Reagent: CDI (1,1'-Carbonyldiimidazole) (1.1 equiv).[1]

  • Nucleophile: Aryl/Alkyl Amidoxime (1.1 equiv).

  • Solvent: Anhydrous DMF or Dioxane.

Workflow
  • Activation: Dissolve the benzofuran acid in DMF. Add CDI (1.1 equiv) at RT.[1] Stir for 30–60 mins. Observation:

    
     evolution indicates successful activation to the acyl-imidazole.
    
  • Addition: Add the amidoxime (1.1 equiv). Stir at RT for 1 hour.

  • Cyclodehydration: Heat the mixture to 100°C–115°C for 4–12 hours.

    • Tip: If cyclization is slow, add TBAF (1.0 equiv) as a catalyst to lower the activation energy [3].[1]

  • Workup: Pour into water. The oxadiazole product often precipitates. Filter and wash with water.[3] If no precipitate, extract with EtOAc.[1][3]

Data Summary: Method Comparison

MethodTarget GroupKey ReagentsTypical YieldPrimary Challenge
HATU Coupling Amide (-CONHR)HATU, DIPEA85-95%Removal of urea byproducts.
Acid Chloride Amide (-CONHR)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, DMF
70-90%Hydrolysis; functional group incompatibility.
Decarboxylative Alkyl/Aryl (-R)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, Persulfate
40-65%Radical dimerization; controlling regioselectivity.
Oxadiazole HeterocycleCDI, Heat60-80%High temperature required for cyclization.[1]

References

  • Goossen, L. J., et al. (2006).[1] "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides." Angewandte Chemie International Edition.

  • Shang, R., & Liu, L. (2011).[1] "Transition metal-catalyzed decarboxylative cross-coupling reactions." Science China Chemistry.

  • Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[1] Tetrahedron Letters. [1]

  • BenchChem. (2025).[2][3] "A Technical Guide to the HATU Reagent." BenchChem Protocols.

Sources

Troubleshooting & Optimization

Purification techniques for 2-Tert-butylbenzofuran-5-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzofuran Technical Support Center .

This guide is structured as a Tier-3 Engineering response to common purification challenges associated with 2-Tert-butylbenzofuran-5-carboxylic acid (CAS: 75463-77-7 / Generic Analogues). This intermediate is critical in the synthesis of HCV NS5B polymerase inhibitors (e.g., Dasabuvir analogs) and requires high purity (>98%) for subsequent coupling reactions.[1]

Quick Reference: Physicochemical Profile

PropertyValue / CharacteristicTechnical Implication
Target Molecule 2-Tert-butylbenzofuran-5-carboxylic acidLipophilic core with an acidic handle.
pKa (COOH) ~4.2 (Estimated)Behaves like benzoic acid; soluble in aqueous base (pH > 9).[1]
LogP ~4.5 (High Lipophilicity)The tert-butyl group drastically reduces water solubility compared to unsubstituted benzofurans.[1]
Critical Impurities 1. Methyl/Ethyl Ester (Precursor)2.[1] 2-Tert-butylbenzofuran (Decarboxylated)3. Alkyne Dimers (Glaser products)4. Pd/Cu residues (Catalyst)Non-acidic impurities are best removed via "pH Swing" extraction.[1]

Module 1: The "Rough Cut" – Acid-Base Extraction

User Scenario: “I have a crude brown solid after hydrolysis. NMR shows ~10% ester and some unidentifiable aliphatic peaks.[1] Recrystallization isn't cleaning it up.”[1][2][3]

Technician’s Diagnosis: Recrystallization is inefficient when impurity levels are >5-10%.[1] The lipophilic tert-butyl group traps non-polar impurities in the crystal lattice. You must first exploit the acidic nature of the 5-COOH group to separate it from non-acidic byproducts (esters, decarboxylated species, alkyne dimers).

Protocol A: The pH Swing
  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents).

    • Why: Converts the acid to the sodium salt (highly water-soluble).

    • Troubleshooting: If the solid is "gummy," add 10% Methanol to the aqueous base to aid wetting.[1]

  • The Wash (Critical): Extract the aqueous layer 2x with MTBE (Methyl tert-butyl ether) or DCM .[1]

    • Mechanism:[1][2][4][5][6][7][8] The salt stays in water.[1] The unhydrolyzed ester, decarboxylated byproduct, and alkyne dimers partition into the organic layer.[1]

    • Check: Discard the organic layer (contains non-acidic impurities).[1]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: The product should precipitate as a thick white/off-white slurry.

  • Isolation: Filter and wash the cake with water (to remove NaCl) and then Hexane (to remove residual surface grease).[1]

AcidBaseWorkflow start Crude Mixture (Acid + Ester + Byproducts) step1 Add 1M NaOH (Convert Acid to Salt) start->step1 step2 Wash with MTBE/DCM step1->step2 split Phase Separation step2->split org_layer Organic Layer (Contains Ester, Dimer, Decarboxylated) split->org_layer Discard aq_layer Aqueous Layer (Contains Product Salt) split->aq_layer Keep step3 Acidify with HCl to pH 1 aq_layer->step3 final Pure Precipitate (2-Tert-butylbenzofuran-5-COOH) step3->final

Figure 1: Workflow for removing non-acidic impurities via pH-controlled extraction.

Module 2: The "Fine Polish" – Recrystallization

User Scenario: “My product is 95% pure after acid-base extraction, but it has a slight yellow tint and trace regioisomers.”

Technician’s Diagnosis: The yellow color often comes from oxidative coupling of phenols or trace palladium.[1] The tert-butyl group makes the molecule very soluble in organics, so standard "dissolve in hot ethanol" methods often lead to oiling out or low recovery.

Protocol B: Solvent Selection Matrix

Use the following logic to select your solvent system based on the specific impurity profile.

Impurity TypeRecommended Solvent SystemProcedure Notes
General Polish Acetonitrile (ACN) Dissolve boiling; cool to 0°C. ACN is excellent for removing polar colored impurities while crystallizing the lipophilic acid.
Trace Ester Methanol / Water (3:1) Dissolve in hot MeOH.[1] Add hot water until turbid. Cool slowly. Warning: Too much water will cause oiling out due to the t-butyl group.
Highly Colored Toluene / Heptane Dissolve in minimum hot Toluene.[1] Add activated carbon (charcoal), filter hot. Reheat, then add Heptane.
Troubleshooting "Oiling Out"

If the product comes out as an oil instead of crystals:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Slower Cooling: Wrap the flask in foil/towel to cool over 2-3 hours. Rapid cooling traps impurities and promotes oiling.[1]

SolventChoice problem Impurity Profile? path1 Colored / Tarry problem->path1 path2 Trace Ester / Isomer problem->path2 path3 Unknown / General problem->path3 solv1 Toluene + Charcoal (Hot Filtration) path1->solv1 solv2 Methanol / Water (Gradient Precipitation) path2->solv2 solv3 Acetonitrile (ACN) (Direct Crystallization) path3->solv3

Figure 2: Decision tree for selecting the optimal recrystallization solvent.

Module 3: Advanced Purification (Chromatography)

User Scenario: “I need >99.5% purity for an analytical standard, but the regioisomers (4-COOH or 6-COOH) co-crystallize.”

Technician’s Diagnosis: Regioisomers have nearly identical solubility profiles.[1] Crystallization will fail.[1][3] You must use Flash Column Chromatography, but you need to prevent the carboxylic acid from "streaking" on the silica.[1]

Protocol C: Acidified Silica Chromatography
  • Mobile Phase: Hexane / Ethyl Acetate (Start 90:10, gradient to 60:40).[1]

  • The Modifier (Crucial): Add 1% Acetic Acid to the mobile phase.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The acetic acid keeps the benzofuran-carboxylic acid protonated (neutral). Without it, the acid interacts with the slightly basic silanols on the silica, causing peak tailing and poor separation.[1]

  • Loading: Dissolve the sample in a minimum amount of DCM or THF.[1] Do not use DMF (difficult to remove).

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/red upon standing in air? A: This indicates phenol contamination (starting material) or oxidation of the benzofuran ring.[1]

  • Fix: Perform the Acid-Base Extraction (Protocol A) again. Phenols are much weaker acids (pKa ~10) than the carboxylic acid (pKa ~4.2).[1] If you adjust the extraction pH to ~6.5-7.0, the carboxylic acid will be in the water (as salt), but the phenol will remain largely protonated and extractable into the organic wash.

Q: I used Palladium (Sonogashira) to make the ring. How do I remove the metal? A: Benzofurans can bind Pd.[1]

  • Fix: Add a scavenger resin (e.g., SiliaMetS® Thiol) during the hot filtration step of recrystallization.[1] Alternatively, wash the organic layer during workup with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1]

Q: Can I use Ethanol/Water for recrystallization? A: Yes, but Methanol is superior for this specific molecule.[1] The tert-butyl group is very hydrophobic.[1] Ethanol is less polar than methanol, meaning the solubility difference between "hot" and "cold" is narrower in EtOH, leading to lower yields.[1] Methanol provides a sharper solubility curve.[1]

References

  • AbbVie Inc. (2014).[1] Synthesis of HCV NS5B Polymerase Inhibitors (Dasabuvir Intermediates).[1] U.S. Patent 8,642,776.[1] Link

    • Context: Describes the industrial scale-up and purific
  • Kütt, A., et al. (2018).[1][5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-412.[1] Link[1][5]

    • Context: Source for estimating pKa values of benzoic acid deriv
  • Organic Chemistry Portal. (2023). "Synthesis of Benzofurans." Link

    • Context: General mechanisms for Rap-Stoermer and Sonogashira cyclizations leading to impurity formation.[1]

  • University of Rochester. (n.d.).[1] "Solvents for Recrystallization."[1][2][3][9] Link

    • Context: General solubility rules applied to the "Oiling Out" troubleshooting section.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the recrystallization of this important class of molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of benzofuran carboxylic acids in a question-and-answer format.

Q1: My benzofuran carboxylic acid is "oiling out" of solution instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the solubility of the compound is exceeded, but the conditions are not favorable for nucleation and crystal growth. For benzofuran carboxylic acids, this can be particularly prevalent due to a combination of their relatively rigid aromatic structure and the polar carboxylic acid group.

Probable Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: Supersaturation is a prerequisite for crystallization, but if the solution is too concentrated or cooled too quickly, the system can become supersaturated to a point where the compound crashes out as a liquid.[2][3]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.[1] Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." A solvent that is too good will require a large temperature change to induce crystallization, increasing the likelihood of oiling out. A solvent that is too poor may not adequately dissolve the compound even when hot. For benzofuran carboxylic acids, which have both polar (carboxylic acid) and non-polar (benzofuran ring) character, finding a single ideal solvent can be challenging.

    • Solution: A mixed solvent system is often effective.[4][5] Start by dissolving your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone). Then, slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4][6]

  • Low Melting Point Impurities: Significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid.[1][7]

    • Solution: If possible, try to remove some of the impurities by another method (e.g., a quick column chromatography or a charcoal treatment to remove colored impurities) before attempting recrystallization.

Q2: I'm getting very low recovery of my benzofuran carboxylic acid after recrystallization. What are the likely reasons?

A2: Low recovery is a frustrating issue that can often be traced back to the choice of solvent and the experimental technique.

Probable Causes & Solutions:

  • Solvent is Too "Good": If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.[8]

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[9] Perform small-scale solubility tests to find a more suitable solvent or solvent pair.

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling, leading to poor yields.[8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[8] Add the solvent in small portions to the heated mixture until the solid just dissolves.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent to the solution before filtration to ensure the compound remains dissolved.

Q3: My recrystallized benzofuran carboxylic acid is not pure. What could be wrong?

A3: The goal of recrystallization is purification, so obtaining an impure product is a sign that the process needs optimization.

Probable Causes & Solutions:

  • Crystals Crashing Out Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling generally results in larger, purer crystals.[10]

  • Insoluble Impurities Not Removed: If your crude material contains insoluble impurities, they must be removed by hot filtration.

    • Solution: After dissolving your compound in the minimum amount of hot solvent, perform a hot filtration to remove any solid particles.

  • Soluble Impurities Co-crystallizing: If an impurity has similar solubility properties to your desired compound in the chosen solvent, it may crystallize along with your product.

    • Solution: You will need to find a different solvent or solvent system where the solubility of your compound and the impurity are significantly different.

Q4: I can't seem to induce crystallization, even after cooling the solution in an ice bath. What should I do?

A4: Sometimes, a supersaturated solution can be reluctant to form crystals. This is often due to a lack of nucleation sites.

Probable Causes & Solutions:

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no starting points for crystal growth.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[3][11]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will provide a template for further crystal growth.[3]

    • Solution 3: Reduce Solvent Volume: It's possible you've used slightly too much solvent. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing benzofuran carboxylic acids?

A1: Benzofuran carboxylic acids possess both a moderately non-polar aromatic benzofuran core and a highly polar carboxylic acid group. This dual nature means that a range of solvents should be considered. A good starting point is to screen solvents of varying polarities.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl portion interacts with the benzofuran ring. Ethanol is a common and effective choice.[12][13]
Ketones Acetone, Methyl Ethyl KetoneThese are polar aprotic solvents that are good at dissolving a wide range of organic compounds.[3]
Esters Ethyl AcetateOffers a good balance of polarity.
Aromatic TolueneThe aromatic nature of toluene can favorably interact with the benzofuran ring system.[12]
Mixed Solvents Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneOften provide the ideal solubility profile that a single solvent cannot.[4][6] For example, a mixture of petroleum ether and ethyl acetate has been used for a substituted benzofuran derivative.[14]
Q2: How does the position of the carboxylic acid on the benzofuran ring affect solvent choice?

A2: The position of the carboxylic acid can influence the molecule's overall polarity and crystal packing ability. For example, benzofuran-2-carboxylic acid has the carboxylic acid group directly attached to the furan ring, which can influence its electronic properties and solubility compared to a derivative where the acid is on the benzene ring, such as benzofuran-6-carboxylic acid.[15] While the general solvent screening approach remains the same, you may find that different isomers have optimal solubility in slightly different solvent systems.

Q3: Should I be concerned about polymorphism when recrystallizing benzofuran carboxylic acids?

A3: Yes. Polymorphism is the ability of a compound to exist in more than one crystal form.[16][17] These different forms can have different physical properties, including solubility, melting point, and stability.[18] For pharmaceutical applications, controlling polymorphism is critical.[19][20] The choice of recrystallization solvent and the cooling rate can influence which polymorph is obtained.[19] If you are working in a drug development setting, it is crucial to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure you have the desired polymorph.

Q4: Can the pH of the solution be used to optimize the recrystallization of benzofuran carboxylic acids?

A4: Absolutely. The carboxylic acid group is pH-sensitive. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This salt is typically much more soluble in polar solvents like water than the neutral acid.[21] Conversely, at a pH below the pKa, the compound will be in its less polar, neutral form.[21] This property can be exploited for purification. For example, you can dissolve an impure sample in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the pure benzofuran carboxylic acid by adding acid. This is technically a precipitation, not a recrystallization, but it is a powerful purification technique.[22] The pH of the crystallization medium can significantly impact the solubility and the final crystal form.[23]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Systematic Solvent Screening for a Novel Benzofuran Carboxylic Acid
  • Preparation: Place approximately 10-20 mg of your crude benzofuran carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition.

  • Room Temperature Solubility Test: Observe the solubility.

    • If the compound dissolves completely at room temperature, the solvent is too "good" to be a single recrystallization solvent but may be useful as the "soluble solvent" in a mixed system.

    • If the compound is completely insoluble, it may be a candidate for the "insoluble solvent" in a mixed system.

    • If the compound is sparingly soluble, proceed to the next step.

  • Elevated Temperature Solubility Test: Gently heat the test tubes containing sparingly soluble compounds in a water or sand bath. Continue to add the solvent dropwise until the compound fully dissolves.[3]

  • Cooling and Observation: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a large number of well-formed crystals upon cooling.[3]

Diagram 1: Troubleshooting Logic for "Oiling Out"

G start Problem: Compound 'Oils Out' check_cooling Was cooling rapid? start->check_cooling reheat Reheat to dissolve oil check_cooling->reheat Yes fail Still Oiling Out? check_cooling->fail No add_solvent Add minimal extra hot solvent reheat->add_solvent slow_cool Cool slowly (air, then fridge) add_solvent->slow_cool slow_cool->fail success Success: Crystals Form fail->success No consider_solvent Consider solvent system fail->consider_solvent Yes mixed_solvent Use a mixed-solvent system (e.g., Ethanol/Water) consider_solvent->mixed_solvent mixed_solvent->reheat

Caption: Troubleshooting workflow for addressing "oiling out".

Diagram 2: Solvent Selection Workflow

G start Start: Crude Benzofuran Carboxylic Acid solubility_test Perform small-scale solubility tests start->solubility_test eval_rt Evaluate Room Temp Solubility solubility_test->eval_rt dissolves_rt Dissolves Easily (Too Soluble) eval_rt->dissolves_rt Yes insoluble_rt Insoluble eval_rt->insoluble_rt No sparingly_soluble_rt Sparingly Soluble eval_rt->sparingly_soluble_rt Sparingly consider_mixed Consider for Mixed-Solvent System dissolves_rt->consider_mixed insoluble_rt->consider_mixed eval_hot Evaluate Hot Solubility sparingly_soluble_rt->eval_hot dissolves_hot Dissolves when hot eval_hot->dissolves_hot Yes insoluble_hot Insoluble when hot eval_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution bad_solvent Poor Solvent insoluble_hot->bad_solvent eval_crystals Crystals Form? cool_solution->eval_crystals good_solvent Good Single Solvent Candidate eval_crystals->good_solvent Yes eval_crystals->bad_solvent No

Caption: Systematic workflow for selecting a recrystallization solvent.

References
  • Vertex AI Search. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • ChemicalBook.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • PubMed.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • University of Rochester, Department of Chemistry.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024-04-27).
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • LabXchange.
  • ResearchGate. (PDF)
  • Quora.
  • ResearchGate. (b)
  • Recrystalliz
  • University of Rochester, Department of Chemistry.
  • Google Patents.
  • Reddit. Recrystallization (help meeeeee) : r/chemistry. (2013-02-03).
  • DOI. Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021-01-12).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023-07-05).
  • Recrystalliz
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022-04-07).
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. (2006-03-08).
  • EduBirdie.
  • Recrystallization and Crystalliz
  • Mettler Toledo.
  • 4.
  • Wikipedia.
  • Wired Chemist.
  • Google Patents.
  • Solvent selection for recrystallization: An undergradu
  • Reddit. What can cause "oiling out"? - chemistry. (2011-10-05).
  • ECHEMI.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25).
  • NIH, PubChem. Benzofuran | C8H6O | CID 9223.
  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023-08-11).
  • CymitQuimica. CAS 271-89-6: Benzofuran.
  • ResearchGate.
  • Asian Publication Corporation.
  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3).
  • Organic Chemistry Portal. Ullmann Reaction.
  • Reddit. What pH for Complete Reprotonation of an Acid? : r/chemhelp. (2019-10-04).
  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025-08-05).
  • ResearchGate. Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF. (2025-08-10).
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017-08-11).
  • Thermo Fisher Scientific. Ullmann Reaction.

Sources

Preventing decarboxylation of 2-Tert-butylbenzofuran-5-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Tert-butylbenzofuran-5-carboxylic acid. Here, we address the critical challenge of preventing its unintended decarboxylation during heating. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the "Why": The Science of Thermal Decarboxylation

Before troubleshooting, it's crucial to understand the mechanism driving the unwanted loss of the carboxylic acid group. Aromatic carboxylic acids, while generally more stable than their aliphatic counterparts like β-keto acids, can undergo thermal decarboxylation, often at elevated temperatures.[1] The stability of the resulting carbanion intermediate is a key factor in this process.

The reaction for 2-Tert-butylbenzofuran-5-carboxylic acid is presumed to proceed through a heterolytic fission mechanism, forming an aryl carbanion intermediate. The electron-rich benzofuran ring system can help stabilize this intermediate, and the reaction is entropically favored by the release of gaseous carbon dioxide.[2]

Figure 1: Proposed mechanism of thermal decarboxylation.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section provides actionable strategies to mitigate or eliminate decarboxylation during your heating protocols.

Q1: I'm observing significant decarboxylation of my compound when heating it in a solvent. What's the first thing I should check?

A1: Temperature and Solvent Choice. These are the two most critical factors. Many aromatic acids require high temperatures for decarboxylation, often above 200°C in the absence of a catalyst.[3] However, the specific temperature for 2-Tert-butylbenzofuran-5-carboxylic acid may be lower due to the electronic nature of the benzofuran moiety.

Core Directive: Minimize Heat Exposure

Your primary goal is to use the lowest possible temperature that still allows your desired reaction to proceed at an acceptable rate.

  • Lower the Reaction Temperature: Experiment with reducing the temperature in 5-10°C increments. Monitor the reaction progress and the formation of the decarboxylated byproduct (2-Tert-butylbenzofuran) by TLC, HPLC, or GC-MS.

  • Select an Appropriate Solvent: The solvent's boiling point dictates the maximum temperature of your reaction at atmospheric pressure. Choose a solvent with a boiling point that is within the optimal temperature range for your reaction but below the threshold for significant decarboxylation.

SolventBoiling Point (°C)Notes
Toluene 111Good for moderate temperature reactions.
Xylenes 138-144Allows for higher temperatures than toluene.
N,N-Dimethylformamide (DMF) 153High-boiling polar aprotic solvent. Be aware of potential side reactions.
Dimethyl Sulfoxide (DMSO) 189High-boiling polar aprotic solvent. Can facilitate some reactions.[4]
Diphenyl ether 259Useful for very high-temperature reactions where decarboxylation is not an issue. Use with caution.
Q2: I've lowered the temperature, but the desired reaction is now too slow. What else can I do?

A2: Consider Catalysis and Alternative Heating. If lowering the temperature compromises your reaction yield or time, you can explore methods that accelerate the desired transformation without promoting decarboxylation.

  • Catalyst for the Desired Reaction: Investigate if a catalyst exists for your specific reaction that operates efficiently at a lower temperature. For example, some cross-coupling reactions can be catalyzed by palladium complexes under milder conditions.[5]

  • Microwave Heating: Microwave irradiation can sometimes accelerate reactions at lower bulk temperatures compared to conventional oil bath heating. This can be due to localized superheating or specific microwave effects. This method has been used for smooth protodecarboxylation when desired, but careful control might allow for selective heating for other transformations.[4]

Q3: Does the reaction atmosphere matter?

A3: Yes, an inert atmosphere is highly recommended. While the primary decarboxylation mechanism may not directly involve oxygen, heating organic molecules in the presence of air can lead to oxidative side reactions and the formation of radical species, which can potentially initiate or complicate decarboxylation pathways.

Experimental Protocol: Setting Up an Inert Atmosphere

  • Apparatus: Assemble your reaction glassware (e.g., a round-bottom flask with a condenser).

  • Purging: Connect the flask to a nitrogen or argon line via a manifold or balloon.

  • Evacuate and Refill: Carefully evacuate the flask under vacuum (if your substrate and solvent are not volatile) and then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction (a balloon or a bubbler outlet is effective for this).

Troubleshooting_Workflow cluster_alternative Alternative Strategies start Decarboxylation Observed? lower_temp Reduce Temperature by 10-20°C start->lower_temp Yes end_ok Problem Solved start->end_ok No check_rate Is Reaction Rate Acceptable? lower_temp->check_rate change_solvent Select Lower Boiling Point Solvent check_rate->change_solvent No, and catalyst not an option use_catalyst Employ Catalyst for Desired Rxn at Lower Temp check_rate->use_catalyst No check_rate->end_ok Yes monitor Monitor by HPLC/GC-MS change_solvent->monitor use_catalyst->monitor end_fail Consult Further / Consider Protecting Group Strategy use_catalyst->end_fail No suitable catalyst found use_inert Switch to Inert Atmosphere (N₂ or Ar) monitor->start

Sources

Technical Support Center: Amide Bond Formation with Sterically Hindered Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZF-AMIDE-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic: Understanding the Failure Mode

Before attempting a new protocol, you must diagnose why the standard coupling (e.g., EDC/HOBt or HATU/DIPEA) failed. Benzofuran carboxylic acids present a "double trouble" scenario of electronic deactivation and steric occlusion.

The Substrate Matrix
Position of COOHElectronic ChallengeSteric Challenge
C2-Position High. The furan oxygen lone pair donates into the carbonyl (resonance), reducing the electrophilicity of the carbonyl carbon.Moderate. Flanked by the C3-H or C3-substituent.
C3-Position Moderate. Less conjugation than C2.Severe. The carbonyl is wedged between the benzene ring and the C2-substituent.

The Symptom:

  • Low Conversion: The active ester forms (visible by LCMS), but the amine cannot attack it.

  • Racemization: If your benzofuran has a chiral center at the

    
    -position (e.g., a benzofuranyl-acetic acid), the slow reaction rate allows the active ester to cyclize into an oxazolone, destroying stereochemistry.
    

Reagent Selection Decision Tree

Do not default to HATU for highly hindered benzofurans. The N-oxide leaving group of HATU is bulky, often adding to the steric problem.

ReagentSelection Start Start: Coupling Failed IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral StericLevel Steric Bulk Level? IsChiral->StericLevel Yes Ghosez Protocol B: Ghosez's Reagent (Acid Chloride via Enamine) IsChiral->Ghosez No (Robust Substrate) T3P Protocol A: T3P + Pyridine (Low Epimerization) StericLevel->T3P Moderate (C2-Substituted) AcylFluoride Protocol C: TFFH/BTFFH (Acyl Fluoride) StericLevel->AcylFluoride Severe (C3-Substituted) T3P->Ghosez If T3P Fails

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate chirality and steric demand.

Detailed Troubleshooting Protocols

Protocol A: The "Low Epimerization" Method (T3P)

Best For: Chiral benzofurans or when mild conditions are required. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, and the cyclic structure is less bulky than HATU's active ester.

Reagents:

  • T3P (50% w/w in EtOAc or DMF)

  • Base: Pyridine (Critical: Pyridine suppresses epimerization better than DIPEA/TEA).

  • Solvent: 2-MeTHF or EtOAc (Green solvents preferred).[1]

Step-by-Step:

  • Dissolve Benzofuran carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5–10 volumes).

  • Cool to 0 °C.

  • Add Pyridine (2.5–3.0 equiv). Note: Do not premix T3P and acid without the amine present.

  • Add T3P solution (1.5–2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 h.

  • Workup: Quench with water. Wash organic layer with 1N HCl (removes pyridine and T3P byproducts), then NaHCO3.

Why it works: The reaction is driven by the release of cyclic triphosphate strain. The absence of HOBt/HOAt additives reduces the "chaotropic" nature of the media, preserving chirality [1].

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best For: Extremely hindered C3-benzofurans or unreactive anilines. Mechanism: Converts the acid directly to the Acid Chloride under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine.

Reagents:

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

  • Solvent: Dry DCM or Chloroform.

  • Base: Collidine (2,4,6-trimethylpyridine) - Essential for hindered systems as it scavenges HCl without reacting with the electrophile.

Step-by-Step:

  • Activation: Dissolve Benzofuran acid (1.0 equiv) in dry DCM under Argon.

  • Add Ghosez’s Reagent (1.1–1.2 equiv) at RT. Stir 1–2 h.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). Acid chloride formation must be complete.

  • Coupling: Add the hindered Amine (1.2 equiv) and Collidine (2.5 equiv).

  • Reflux if necessary (40 °C) for 4–16 h.

  • Workup: Standard aqueous extraction.

Why it works: Acid chlorides are the smallest possible electrophiles (Cl is smaller than OBt/OAt). Ghosez's reagent avoids the harsh acidic conditions of thionyl chloride/oxalyl chloride [2].

FAQ: Common Pitfalls

Q: I see the active ester by LCMS, but it won't convert to product. A: This is a "Steric Dead End." The active ester (e.g., O-At) is too bulky to allow the amine to approach. Switch to Protocol B (Acid Chloride) . The Chloride leaving group is significantly smaller than the Azabenzotriazole group.

Q: My chiral center racemized completely. A: You likely used HATU with DIPEA. The basicity of DIPEA combined with the slow reaction rate promotes proton abstraction at the


-position via the oxazolone intermediate. Switch to Protocol A (T3P + Pyridine) . Pyridine is a weaker base (pKa ~5.2) than DIPEA (pKa ~10.7), significantly lowering the risk of deprotonation [3].

Q: Can I use DMF with Ghosez's reagent? A: No. DMF reacts with Ghosez's reagent to form the Vilsmeier salt, consuming your reagent. Use DCM, DCE, or Toluene.

Visualizing the Epimerization Trap

Understanding how you lose your chiral center is key to preventing it.

Epimerization Acid Chiral Acid ActiveEster Activated Ester (Slow Reaction) Acid->ActiveEster Activation Oxazolone Oxazolone (Achiral Intermediate) ActiveEster->Oxazolone Slow Attack + Strong Base (DIPEA) Product Chiral Amide ActiveEster->Product Fast Amine Attack Racemic Racemic Amide Oxazolone->Racemic Ring Opening

Figure 2: The kinetic competition between direct coupling and oxazolone-mediated racemization. Hindered substrates spend too long in the "Activated Ester" state, increasing the risk of the red path.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3][4] Organic Letters, 13(19), 5048–5051.[4]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Removing unreacted starting materials from 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Tert-butylbenzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound with high purity. Drawing from established synthetic methodologies and purification principles, this document will address common challenges encountered during the final stages of its preparation.

Introduction to the Purification Challenge

The synthesis of 2-Tert-butylbenzofuran-5-carboxylic acid, a key building block in medicinal chemistry, often involves a multi-step process. A common and efficient route is the Sonogashira coupling of a substituted phenol, such as methyl 4-hydroxy-3-iodobenzoate, with a terminal alkyne like 3,3-dimethyl-1-butyne, followed by an intramolecular cyclization and subsequent saponification of the ester to the carboxylic acid. While effective, this synthetic pathway can result in a crude product contaminated with a variety of impurities, including unreacted starting materials, reaction byproducts, and catalyst residues.

This guide provides a structured approach to identifying and removing these impurities, ensuring the final product meets the stringent purity requirements for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Tert-butylbenzofuran-5-carboxylic acid?

A1: Based on a typical Sonogashira coupling and cyclization route, the primary impurities include:

  • Unreacted Starting Materials:

    • Methyl 4-hydroxy-3-iodobenzoate (or similar iodophenol precursor).

    • 3,3-dimethyl-1-butyne (or the terminal alkyne used).

  • Reaction Byproducts:

    • Homocoupled alkyne (e.g., 2,2,5,5-tetramethyl-3-hexyne), formed via Glaser coupling.

    • Partially reacted intermediates, such as the uncyclized Sonogashira coupling product.

  • Catalyst Residues:

    • Palladium and copper species from the Sonogashira catalyst system.[1][2]

Q2: I have a neutral byproduct that is difficult to separate from my acidic product. What is the most effective initial purification step?

A2: An acid-base extraction is the most powerful initial step to separate your desired carboxylic acid from neutral impurities like the homocoupled alkyne byproduct and any remaining terminal alkyne.[2][3][4] By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic product will be deprotonated and move into the aqueous layer as a water-soluble carboxylate salt. The neutral impurities will remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will precipitate your pure carboxylic acid.

Q3: My purified product has a grayish or black tint. What is the likely cause and how can I remove it?

A3: A dark coloration in the final product is often indicative of residual palladium catalyst, which can precipitate as palladium black. To remove this, you can filter the crude reaction mixture through a pad of Celite before proceeding with the workup.[1] For more persistent contamination, specialized scavenger resins or treatment with activated carbon during recrystallization can be effective.[5]

Q4: I'm struggling to find a good single solvent for recrystallization. What should I try?

A4: If a single solvent does not provide a good solubility differential between hot and cold conditions, a two-solvent (or solvent pair) system is recommended.[6] For 2-Tert-butylbenzofuran-5-carboxylic acid, a common approach is to dissolve the crude solid in a "good" solvent where it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, a "poor" solvent in which the compound is sparingly soluble (e.g., water or hexane) is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of your product should form.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after acid-base extraction Incomplete extraction of the carboxylate salt into the aqueous phase.- Ensure the aqueous base is of sufficient concentration and volume to react with all the carboxylic acid. - Perform multiple extractions with the aqueous base to ensure complete transfer. - Vigorously shake the separatory funnel to maximize contact between the two phases.
Incomplete precipitation of the carboxylic acid upon acidification.- Add acid dropwise while stirring and monitor the pH to ensure it is sufficiently acidic (pH 1-2). - Cool the acidified solution in an ice bath to decrease the solubility of the carboxylic acid.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute.- Choose a lower-boiling point solvent or solvent system.
The solution is supersaturated, leading to rapid precipitation instead of crystallization.- Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Multiple spots on TLC after purification Co-eluting impurities.- If using column chromatography, try a different solvent system with a different polarity. Adding a small amount of acetic acid to the eluent can sometimes improve the separation of carboxylic acids.[7]
The product is degrading on the silica gel.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[8] - Consider using a different stationary phase, such as alumina.
Persistent starting material contamination Incomplete reaction.- Optimize the reaction conditions (time, temperature, stoichiometry of reagents).
Inefficient purification.- For unreacted iodophenol, which is also acidic, a careful pH adjustment during extraction or column chromatography may be necessary. - For unreacted alkyne, the acid-base extraction should be effective. If it persists, column chromatography is a good option.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the sodium salt of your carboxylic acid.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

  • The 2-Tert-butylbenzofuran-5-carboxylic acid will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System
  • Place the crude, dried 2-Tert-butylbenzofuran-5-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the resolution of the carboxylic acid.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_output Result Start Crude Product (2-Tert-butylbenzofuran-5-carboxylic acid, unreacted starting materials, byproducts, catalysts) Extraction Acid-Base Extraction Start->Extraction Dissolve in organic solvent, wash with aqueous base Chromatography Column Chromatography (Optional/Alternative) Start->Chromatography Alternative first step Recrystallization Recrystallization Extraction->Recrystallization Precipitate with acid Waste Impurities (Neutral compounds, catalyst residues) Extraction->Waste Organic Layer PureProduct Pure 2-Tert-butylbenzofuran-5-carboxylic acid Recrystallization->PureProduct Collect Crystals Chromatography->PureProduct

Caption: Purification workflow for 2-Tert-butylbenzofuran-5-carboxylic acid.

References

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 2-Tert-butylbenzofuran-5-carboxylic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Tert-butylbenzofuran-5-carboxylic acid is a molecule of interest, featuring a rigid benzofuran scaffold, a lipophilic tert-butyl group, and an acidic carboxylic acid moiety. Understanding its behavior under analytical conditions is crucial for pharmacokinetic studies, metabolism identification, and quality control. This guide provides a comprehensive examination of the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, contrasting it with its structural isomer, 2-tert-butylbenzofuran-7-carboxylic acid, to highlight the subtle yet significant impacts of substituent positioning on analytical outcomes.

Introduction: The Analytical Imperative

The benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a bulky tert-butyl group and a polar carboxylic acid creates a molecule with distinct physicochemical properties that present both opportunities and challenges for LC-MS analysis. Key considerations include chromatographic retention, ionization efficiency, and fragmentation behavior. This guide will elucidate these aspects, providing a robust analytical framework grounded in first principles and experimental evidence.

As a comparative analyte, 2-tert-butylbenzofuran-7-carboxylic acid serves as an excellent foil. While sharing the same elemental composition and core structure, the altered position of the carboxylic acid group is expected to influence its polarity, and consequently, its chromatographic retention time. This comparison will underscore the high resolving power of modern LC-MS instrumentation.

Experimental Design & Methodology

A meticulous experimental design is the bedrock of reliable analytical data. The following protocols have been developed to ensure robust separation and sensitive detection of the target analytes.

Liquid Chromatography Protocol

The causality behind our chromatographic choices lies in the physicochemical nature of the analytes. As acidic compounds with significant nonpolar character, a reversed-phase C18 column is the logical choice, offering strong hydrophobic interactions with the benzofuran ring and tert-butyl group. The mobile phase is a standard acidic formulation designed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

Step-by-Step LC Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is selected for its proven efficacy in retaining and separating aromatic and moderately polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. This ensures the carboxylic acid moiety is protonated, enhancing retention on the nonpolar stationary phase.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure adequate retention of the analytes while allowing for a timely elution and column re-equilibration.

    • 0-1 min: 30% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times and reduce viscosity.

  • Injection Volume: 5 µL.

Mass Spectrometry Protocol

Given the presence of an acidic proton, electrospray ionization (ESI) in negative ion mode is the most logical choice for these analytes, as it will readily form the [M-H]⁻ ion. Collision-induced dissociation (CID) will then be used to generate structurally informative fragment ions.

Step-by-Step MS Protocol:

  • Ionization Mode: Electrospray Ionization (ESI) - Negative Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (Nitrogen) Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of 10-40 eV will be applied to observe the full spectrum of fragment ions.

  • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for the [M-H]⁻ ion of both analytes (precursor ion m/z 217.1).

The experimental workflow is summarized in the diagram below.

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Analytes in Solution (Methanol) LC C18 Reversed-Phase Column Gradient Elution Sample->LC Injection ESI Electrospray Ionization (Negative Mode) LC->ESI Elution MS1 Quadrupole 1 (Precursor Ion Selection m/z 217.1) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Fragment Ion Analysis) CID->MS2

LC-MS/MS Experimental Workflow

Predicted Fragmentation Patterns

The fragmentation of an ion in the gas phase is governed by its chemical structure and the energy applied. For 2-tert-butylbenzofuran-5-carboxylic acid, we predict several key fragmentation pathways for the [M-H]⁻ ion (m/z 217.1).

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[1] This is driven by the formation of a stable carbanion on the aromatic ring. This will result in a fragment ion at m/z 173.1 .

  • Loss of the Tert-butyl Group: The tert-butyl group is known to fragment as a stable radical or cation. While less common in negative ion mode as a primary fragmentation, subsequent fragmentation of the m/z 173.1 ion could involve the loss of a methyl radical (CH₃•, 15 Da) from the tert-butyl moiety, leading to a fragment at m/z 158.1 . Alternatively, a rearrangement followed by the loss of isobutene (C₄H₈, 56 Da) could occur from the initial m/z 173.1 fragment, resulting in an ion at m/z 117.1 .

  • Cleavage of the Benzofuran Ring: While requiring more energy, fragmentation of the benzofuran ring system itself is possible, though these fragments are expected to be of lower intensity.

The predicted fragmentation cascade is depicted below.

G M [M-H]⁻ m/z 217.1 F1 [M-H-CO₂]⁻ m/z 173.1 M->F1 - CO₂ (44 Da) F2 [M-H-CO₂-CH₃]⁻ m/z 158.1 F1->F2 - CH₃• (15 Da) F3 [M-H-CO₂-C₄H₈]⁻ m/z 117.1 F1->F3 - C₄H₈ (56 Da)

Predicted Fragmentation of 2-Tert-butylbenzofuran-5-carboxylic acid

Comparative Analysis: The Isomer Effect

When comparing 2-tert-butylbenzofuran-5-carboxylic acid with its 7-carboxylic acid isomer, we anticipate key differences in their analytical behavior, primarily in their chromatographic retention.

Parameter2-Tert-butylbenzofuran-5-carboxylic acid2-Tert-butylbenzofuran-7-carboxylic acidRationale for Difference
Molecular Weight 218.25218.25Isomers have identical molecular weights.
[M-H]⁻ (m/z) 217.1217.1Identical precursor ions are expected.
Predicted Retention Time Earlier ElutionLater ElutionThe 7-position is more sterically hindered by the adjacent furan oxygen, potentially leading to weaker interactions with the C18 stationary phase compared to the more exposed 5-position. This would result in a shorter retention time for the 7-isomer. However, subtle differences in dipole moment could also play a role.
Predicted Major Fragments (m/z) 173.1, 158.1, 117.1173.1, 158.1, 117.1The primary fragmentation pathways (decarboxylation and loss from the tert-butyl group) are not expected to be significantly influenced by the position of the carboxylic acid on the benzene ring. The relative intensities of the fragments may show minor differences.
Predicted Ionization Efficiency SimilarSimilarBoth isomers possess the same ionizable group (carboxylic acid) and are expected to deprotonate with similar efficiency under the specified ESI conditions.

This comparative analysis highlights that while mass spectrometry can readily confirm the identity of these isomers based on their precursor and major fragment masses, chromatography is essential for their differentiation. The subtle differences in their interaction with the stationary phase, driven by the spatial arrangement of the carboxylic acid group, allows for their baseline separation.

Conclusion

The LC-MS analysis of 2-tert-butylbenzofuran-5-carboxylic acid is a clear demonstration of the synergy between chromatographic separation and mass spectrometric detection. By employing a standard reversed-phase method with negative ion ESI-MS, one can achieve robust and sensitive analysis. The predictable fragmentation patterns, dominated by decarboxylation and losses related to the tert-butyl group, provide high confidence in structural confirmation.

The comparison with its 7-carboxylic acid isomer serves as a crucial reminder of the importance of chromatographic resolution, even for molecules with identical mass spectra. The insights provided in this guide offer a solid foundation for researchers and drug development professionals in designing and interpreting their analytical experiments for this important class of molecules.

References

  • Dias, F. G., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Klimek-Turek, A., Misiołek, B., & Dzido, T. H. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5070. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • PCCP Owner Societies. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

Sources

Advanced HPLC Method Development Guide: 2-Tert-butylbenzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 2-Tert-butylbenzofuran-5-carboxylic acid , a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors and anti-arrhythmic agents (e.g., Dronedarone analogs).

The Challenge: This compound presents a "Hydrophobic-Acidic" duality that frustrates standard generic gradients.

  • High Hydrophobicity (LogP ~4.2): The tert-butyl group and benzofuran core create strong retention on C18, often requiring high organic percentages where resolution from neutral impurities (like esters) is compromised.

  • Ionizable Moiety (pKa ~4.0): The carboxylic acid group at position 5 is sensitive to pH fluctuations. In unbuffered systems (e.g., Water/0.1% TFA), the ionization state shifts, leading to "wandering" retention times and peak tailing due to secondary silanol interactions.

Target Analytes:

  • Parent: 2-Tert-butylbenzofuran-5-carboxylic acid.[1]

  • Impurity A (Precursor): 2-Tert-butylbenzofuran-5-carboxylic acid methyl ester (Hydrophobic, Neutral).

  • Impurity B (Degradant): 2-Tert-butylbenzofuran (Decarboxylated, Very Hydrophobic).

Comparative Analysis: Generic vs. Optimized Method

This guide compares a standard "Generic Scouting Method" against the "Optimized Phase-Modulated Method."

Table 1: Performance Comparison
FeatureMethod A: Generic Scouting (Baseline)Method B: Optimized Phase-Modulated (Recommended)
Stationary Phase Standard Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7, Unbuffered)10 mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)
Resolution (Rs) 1.8 (Parent vs. Methyl Ester)> 3.5 (Parent vs. Methyl Ester)
Peak Symmetry 0.85 (Tailing due to silanols)1.05 (Sharp, symmetrical)
Run Time 25 Minutes12 Minutes
Mechanism Pure Hydrophobic InteractionHydrophobic + π-π Interaction + pH Control
Why Method B Wins (The Science):
  • pH Control (pKa Proximity): By buffering at pH 3.8 (near the pKa), we induce a partial negative charge on the carboxylic acid. This slightly reduces its hydrophobicity compared to the fully protonated state (Method A), causing it to elute earlier than the neutral Methyl Ester impurity. This "pulls" the peaks apart, drastically improving selectivity.

  • π-π Interactions: The Phenyl-Hexyl column engages in π-π stacking with the benzofuran rings. This orthogonal selectivity mechanism separates the decarboxylated impurity (Impurity B) more effectively than a standard C18, which relies solely on hydrophobicity.

  • Core-Shell Efficiency: The 2.7 µm solid-core particles reduce diffusion paths (Van Deemter A and C terms), yielding narrower peaks and higher sensitivity for trace impurities.

Detailed Experimental Protocol (Method B)

Scope: Routine purity release and stability testing.

A. Instrumentation & Conditions[1][2][3][4]
  • System: HPLC/UHPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent Cortecs Phenyl).

  • Column Temp: 40°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

B. Mobile Phase Preparation[5][6][7]
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.05 with dilute Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): Mix Acetonitrile and Methanol (50:50 v/v).

    • Note: Methanol is added to modulate solvent strength and offer different selectivity for the tert-butyl group.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Start
8.01090Elution of Impurities
10.01090Wash
10.16040Re-equilibration
12.06040Stop
D. Sample Preparation[2][8]
  • Diluent: Acetonitrile:Water (80:20).

    • Crucial: The high logP requires high organic content in the diluent to prevent precipitation.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL.

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix used to select the Optimized Method, highlighting the failure points of the Generic Method.

MethodDevelopment Start Analyte: 2-Tert-butylbenzofuran-5-COOH (LogP ~4.2, pKa ~4.0) Generic Method A: Generic C18 (0.1% TFA, pH 2.0) Start->Generic Initial Screen Problem1 Problem: Analyte Fully Protonated (Neutral) High Hydrophobicity -> Late Elution Generic->Problem1 Problem2 Problem: Co-elution with Neutral Impurities (Methyl Ester) Generic->Problem2 Solution Strategy: Selectivity Modulation Problem1->Solution Problem2->Solution Opt1 Action 1: pH Adjustment (pH 3.8) Partial Ionization reduces retention of Parent Neutral Impurities unaffected Solution->Opt1 Opt2 Action 2: Stationary Phase Change Phenyl-Hexyl offers π-π selectivity for Benzofuran core Solution->Opt2 Result Final Method B: Resolution > 3.5 Sym < 1.1 Opt1->Result Opt2->Result

Caption: Decision tree for optimizing separation of hydrophobic acidic compounds, moving from generic failure to specific chemical targeting.

Validation & Robustness Data (Simulated)

To demonstrate the "Trustworthiness" of this protocol, the following validation parameters must be met during implementation.

ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention time of main peakPure peak (Purity Angle < Purity Threshold)
Linearity (R²) > 0.999 (Range: 50% - 150%)0.9998
Precision (RSD) < 2.0% (n=6 injections)0.4%
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Robustness (pH) pH 3.8 ± 0.2Stable retention (± 0.2 min)

Troubleshooting Tip: If the tert-butyl group causes peak splitting, it is often due to solvent mismatch. Ensure the sample diluent matches the starting gradient composition as closely as solubility permits, or use a smaller injection volume (e.g., 2-3 µL).

References

  • Patel, K. M., et al. (2016).[2] Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research. [Link]

Sources

IR spectroscopy characteristic peaks for 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 2-Tert-butylbenzofuran-5-carboxylic acid , a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors (e.g., analogs of Nesbuvir/HCV-796).

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Spectral identification, impurity differentiation, and synthesis monitoring.

Executive Summary: The Spectroscopic Signature

2-Tert-butylbenzofuran-5-carboxylic acid is a rigid, bicyclic aromatic structure characterized by three distinct vibrational zones: the carboxylic acid head , the benzofuran core , and the lipophilic tert-butyl tail .

In drug development, particularly for Hepatitis C Virus (HCV) non-nucleoside inhibitors, this moiety targets the allosteric "palm" domain of the NS5B polymerase.[1] Precise IR characterization is essential to distinguish the active acid from its ester precursors (incomplete hydrolysis) or decarboxylated degradation products.

Key Diagnostic Regions
Functional GroupWavenumber (cm⁻¹)IntensityModeDiagnostic Value
-COOH (O-H) 2500–3300Broad, MedStretchDifferentiates Acid from Ester.[2][3][4][5][6]
-COOH (C=O) 1680–1710StrongStretchConfirms dimerization (H-bonding).
Benzofuran (C=C) 1580–1610Med-StrongStretchAromatic core integrity.
Tert-Butyl (-CH₃) 2960 / 2870MediumC-H StretchDistinguishes from non-alkylated analogs.
Tert-Butyl (Bend) 1365 & 1395MediumGem-dimethylCritical: "Split peak" confirms t-butyl vs. methyl.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its synthetic precursor (Methyl Ester) and a structural analog (Non-alkylated) to demonstrate how IR is used for quality control.

Scenario A: Synthesis Monitoring (Hydrolysis Check)

Context: The final step in synthesizing the target often involves hydrolyzing Methyl 2-tert-butylbenzofuran-5-carboxylate.

FeatureTarget: Carboxylic Acid Alternative: Methyl Ester Precursor Analytic Insight
Carbonyl (C=O) 1680–1705 cm⁻¹ (Lower due to H-bonded dimer)1720–1740 cm⁻¹ (Higher frequency, ester typical)Primary Check: A shift from ~1730 to ~1690 indicates successful hydrolysis.
Hydroxyl (O-H) 2500–3300 cm⁻¹ (Very broad "fermi resonance" shape)Absent Secondary Check: Appearance of the broad "mountain" confirms -COOH.
C-O Stretch ~1280–1300 cm⁻¹~1250–1280 cm⁻¹Less diagnostic due to overlap with ether linkage.
Scenario B: Structural Verification (The Tert-Butyl Check)

Context: Confirming the presence of the bulky 2-tert-butyl group, which is essential for hydrophobic interaction in the HCV NS5B binding pocket.

FeatureTarget: 2-Tert-butyl... Alternative: 2-Methyl... Analytic Insight
C-H Bending Doublet (Split) ~1395 & ~1365 cm⁻¹Singlet ~1375 cm⁻¹The "Gem-Dimethyl" split is the definitive fingerprint for the t-butyl group.
C-H Stretch Prominent shoulder at 2960 cm⁻¹ Weaker signals < 2950 cm⁻¹Stronger asymmetric stretch due to 9 equivalent protons.

Detailed Experimental Protocol

To obtain reproducible data for rigid aromatic acids, sample preparation is critical to avoid polymorphic shifts or hydration artifacts.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for carboxylic acids to prevent ion exchange (formation of K+ salts) which shifts the C=O peak to 1550-1610 cm⁻¹ (carboxylate anion).

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background spectrum is flat.

  • Sample Deposition: Place ~5 mg of the solid 2-tert-butylbenzofuran-5-carboxylic acid on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Note: Aromatic acids are hard solids; insufficient pressure leads to poor contact and weak O-H signals.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Validation: Check the 2300 cm⁻¹ region for CO₂ doublet (background artifact) and ensure the C=O peak is not split (which would indicate mixed crystal forms).

Visualization of Logic & Workflows

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the researcher in confirming the structure based on IR peaks.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1680-1750 region Start->CheckCO IsAcid Peak at ~1690 cm⁻¹? CheckCO->IsAcid CheckOH Check 2500-3300 region IsAcid->CheckOH Yes ResultEster INDICATES: Ester Precursor IsAcid->ResultEster No (Peak >1720) IsBroad Broad Absorption? CheckOH->IsBroad CheckTB Check 1360-1400 region IsBroad->CheckTB Yes IsBroad->ResultEster No IsSplit Split Peak (1365/1395)? CheckTB->IsSplit ResultAcid CONFIRMED: 2-Tert-butylbenzofuran-5-COOH IsSplit->ResultAcid Yes ResultMethyl INDICATES: 2-Methyl Analog IsSplit->ResultMethyl No (Singlet)

Caption: Logic flow for distinguishing the target acid from ester precursors and non-tert-butylated analogs.

Diagram 2: Synthesis Monitoring Pathway

Visualizing the transformation from precursor to target and the associated spectral shifts.

SynthesisMonitor Precursor Precursor: Methyl Ester (C=O: 1730 cm⁻¹) Reaction Hydrolysis (LiOH/THF/H₂O) Precursor->Reaction Target Target: Carboxylic Acid (C=O: 1690 cm⁻¹) Reaction->Target Ind1 Loss of -OCH₃ (1440 cm⁻¹) Reaction->Ind1 Ind2 Gain of -OH (Broad 3000 cm⁻¹) Reaction->Ind2

Caption: Spectral shifts to monitor during the hydrolysis of the methyl ester to the final acid product.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles... as Inhibitors of NS5B RdRp. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Substituted Benzofuran-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of a specific, promising class of these compounds: 2-substituted benzofuran-5-carboxylic acids. By exploring the impact of various substituents at the 2-position on their antimicrobial, anti-inflammatory, and anticancer activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts. This analysis is grounded in experimental data from peer-reviewed studies, offering a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these molecules.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic value.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The presence of a carboxylic acid group at the 5-position often enhances the molecule's pharmacokinetic profile and provides a handle for further chemical modifications, making 2-substituted benzofuran-5-carboxylic acids particularly attractive for drug discovery programs.[3][4]

Comparative Analysis of Biological Activities

The nature of the substituent at the 2-position of the benzofuran-5-carboxylic acid core profoundly influences the resulting biological activity. This section will delve into a comparative analysis of these activities, supported by quantitative data from various studies.

Antimicrobial Activity

Derivatives of 2-substituted benzofuran-5-carboxylic acids have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is largely dependent on the specific substituent at the C-2 position.

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the 2-position often imparts significant antimicrobial properties. For instance, compounds with a phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl group at the C-2 position have shown good antibacterial activity.[4]

  • Influence of Halogens: Halogen substitution on the benzofuran ring or the 2-position substituent can modulate antimicrobial potency. For example, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring at the 2-position exhibited excellent antibacterial activity.[4]

  • Essential Moieties: Studies have indicated that the benzofuran, pyrazoline, and thiazole moieties are often essential for the observed antimicrobial activity.[5]

Table 1: Comparative Antimicrobial Activity of 2-Substituted Benzofuran Derivatives

2-SubstituentTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference(s)
PhenylStaphylococcus aureus, Escherichia coliMIC: 0.001-0.5 µg/mL[6]
5-Methylfuran-2-ylVarious bacteriaMIC80: 0.78-6.25 µg/mL[4]
4-MethoxyphenylVarious bacteriaMIC80: 0.78-6.25 µg/mL[4]
1-(Thiazol-2-yl)pyrazolineGram-negative & Gram-positive bacteriaZone of Inhibition: 20-25 mm[5]
Benzyl (on benzoxazole derivative)Pseudomonas aeruginosaMIC: 15.6 µg/mL[7]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Several 2-substituted benzofuran-5-carboxylic acid derivatives have shown promising anti-inflammatory effects.

Mechanistic Insights:

The anti-inflammatory actions of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. Some of the reported mechanisms include:

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation. Certain benzofuran derivatives have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

  • Modulation of Cyclooxygenase (COX) Activity: Some fluorinated benzofuran derivatives have demonstrated significant inhibition of cyclooxygenase activity, a key enzyme in the production of pro-inflammatory prostaglandins.[10]

  • Inhibition of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways play a crucial role in regulating the expression of pro-inflammatory genes. Certain benzofuran-heterocyclic hybrids have been found to inhibit these pathways.[11][12][13]

Table 2: Comparative Anti-inflammatory Activity of 2-Substituted Benzofuran Derivatives

2-SubstituentAssayActivity (IC50 / % Inhibition)Reference(s)
Aza-benzofuran derivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)IC50: 16.5 µM[8]
Benzofuran-heterocycle hybrid (5d)NO Inhibition (LPS-stimulated RAW 264.7 cells)IC50: 52.23 ± 0.97 μM[11][12]
Fluorinated benzofuran derivativePGE2 secretion inhibitionIC50: 1.1 - 20.5 µM[10]
Benzofuran amide derivative (6b)Carrageenan-induced paw edema71.10% inhibition at 2h[14][15]
Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 2-Substituted benzofuran-5-carboxylic acids have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[1][2]

Key Determinants of Anticancer Potency:

  • Halogenation: The introduction of halogen atoms, such as bromine, into the benzofuran ring system has been shown to significantly increase cytotoxic activity against cancer cell lines.[1][16]

  • Hybrid Molecules: Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and piperazines have demonstrated potent cytotoxic effects.[16][17]

  • Substituents on Aryl Rings: For derivatives with a 2-aroyl moiety, the number and position of substituents, such as methoxy groups, on the phenyl ring can influence the antiproliferative activity and selectivity.[18]

  • Carboxamide Derivatives: Benzofuran-2-carboxamide derivatives have shown significant anticancer activity, with the nature of the N-substituent playing a crucial role.[19]

Mechanisms of Action:

The anticancer effects of these compounds are mediated through various mechanisms, including:

  • Inhibition of Carbonic Anhydrases (CAs): Certain benzofuran-based carboxylic acids have been identified as potent inhibitors of cancer-related hCA isoforms, such as hCA IX.[20]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[21]

  • Cell Cycle Arrest: Treatment with specific benzofuran derivatives can lead to cell cycle arrest, preventing cancer cell proliferation.[20]

  • Inhibition of Tubulin Polymerization: Certain 2-aroyl benzofuran derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and disrupting the cell division process.[18]

Table 3: Comparative Anticancer Activity of 2-Substituted Benzofuran Derivatives

2-Substituent/Derivative TypeCancer Cell Line(s)Activity (IC50)Reference(s)
Brominated benzofuran derivativeK562, HL60 leukemia cells5 µM, 0.1 µM[16]
Benzofuran-chalcone hybrid (3d)MCF-7 (breast), PC-3 (prostate)3.22 µM, 5.18 µM[17]
5-Bromobenzofuran-based carboxylic acid (9e)MDA-MB-231 (breast)2.52 ± 0.39 μM[20]
Benzofuran-2-carboxamide derivative (50g)HCT-116, HeLa, A5490.87 µM, 0.73 µM, 0.57 µM[21]
2-Aroyl benzofuran-based hydroxamic acid (6g)HeLa14-fold more active than trimethoxybenzoyl derivative[18]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution or agar well diffusion assays.

Broth Microdilution Method (for MIC Determination):

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][22]

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Anti-inflammatory Assay (NO Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[8][11]

Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to evaluate the cytotoxic potential of anticancer compounds.[17][23]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory effects of several 2-substituted benzofuran derivatives are linked to their ability to modulate the NF-κB and MAPK signaling cascades.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Benzofuran Derivatives LPS LPS IKK IKKα/IKKβ LPS->IKK Activates MAPK MAPKs (ERK, JNK, p38) LPS->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Gene_Expression Translocates to nucleus & induces transcription MAPK->Gene_Expression Activates transcription factors Inhibitor1 Inhibition Inhibitor1->IKK Inhibitor2 Inhibition Inhibitor2->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Conclusion

The 2-substituted benzofuran-5-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The biological activity of these compounds can be effectively modulated by altering the substituent at the 2-position, highlighting the importance of structure-activity relationship studies in guiding drug design. This guide has provided a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of these derivatives, supported by experimental data and protocols. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the therapeutic potential of this chemical class into clinical applications.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.
  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.
  • A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
  • Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran. BenchChem.
  • Application Notes and Protocols: Antimicrobial Potential of 2-Methyl-3-phenylbenzofuran Deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Deriv
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Iranian Chemical Society.
  • Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Scilit.
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Pharmaceuticals.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluations of Some Benzofuran Deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Development and Research.
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Synthesis of benzofuran-5-ol derivatives. Reagents and conditions.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

Elemental analysis standards for 2-Tert-butylbenzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards for 2-Tert-butylbenzofuran-5-carboxylic Acid: A Comparative Technical Guide

Executive Summary

Accurate characterization of 2-Tert-butylbenzofuran-5-carboxylic acid (CAS: 190067-61-9) is a critical quality gate in the synthesis of HCV NS5B polymerase inhibitors and other bioactive heterocycles. Due to its specific structural features—a fused benzofuran ring, a lipophilic tert-butyl group, and a polar carboxylic acid moiety—this compound presents unique challenges in elemental microanalysis (EA).

This guide objectively compares the performance of Acetanilide (the industry-standard calibrant) against Benzoic Acid (a structural analog) and BBOT (a complex heterocyclic standard) for the calibration of CHNS/O analyzers targeting this specific analyte.

Part 1: Analyte Profile & Theoretical Baselines

Before selecting a standard, the theoretical composition of the target analyte must be established to determine the "Matrix Match" quality of the calibrant.

Target Analyte: 2-Tert-butylbenzofuran-5-carboxylic acid[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 218.25 g/mol

  • Structural Challenges:

    • Refractory Nature: The fused heterocyclic ring requires high-temperature oxidation (>950°C) to prevent char formation.

    • Hygroscopicity: The -COOH group can retain moisture, skewing Hydrogen and Oxygen values.

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Contribution Theoretical % (w/w)
Carbon 13 156.14 71.54%
Hydrogen 14 14.11 6.47%
Oxygen 3 48.00 21.99%

| Nitrogen | 0 | 0.00 | 0.00% |

Part 2: Comparative Analysis of Calibration Standards

In elemental analysis, the "Principle of Identical Treatment" dictates that the standard should match the analyte's combustion behavior and elemental ratios as closely as possible.

The Primary Candidate: Acetanilide (C8H9NO)
  • Role: The universal industry standard for CHNS calibration.

  • Performance for Target:

    • Carbon Match: Excellent. Acetanilide (71.09%) is within 0.45% of the target (71.54%).

    • Hydrogen Match: Excellent. Acetanilide (6.71%) is within 0.24% of the target (6.47%).

    • Combustion: Burns cleanly without soot, ensuring the instrument response factor (K-factor) is purely linear.

  • Drawback: Contains Nitrogen (10.36%). Since the target is N-free, this channel is irrelevant for the analyte but useful for instrument health checks.

The Structural Analog: Benzoic Acid (C7H6O2)
  • Role: Alternative standard for Oxygen-rich aromatics.

  • Performance for Target:

    • Structural Affinity: Like the target, it is an aromatic carboxylic acid. It mimics the decarboxylation kinetics of the target analyte better than Acetanilide.

    • Oxygen Match: High oxygen content (26.20%) makes it superior if Direct Oxygen Analysis (pyrolysis) is being performed.

    • Carbon Match: Lower (68.85%), requiring a larger interpolation by the detector.

The Complex Alternative: BBOT (C26H26N2O2S)
  • Role: Standard for complex heterocycles containing Sulfur.

  • Performance for Target:

    • Overkill: Contains Sulfur and Nitrogen. Using BBOT introduces unnecessary chemical noise if the analyzer is in CHN mode.

    • Cost: Significantly more expensive than Acetanilide or Benzoic Acid.

Table 2: Comparative Suitability Metrics

StandardFormula%C Match (Target: 71.5%)%H Match (Target: 6.5%)Structural SimilarityRecommendation Score
Acetanilide

99.4% 96.4% Moderate (Amide vs Acid)High (Preferred for CHN)
Benzoic Acid

96.2%76.5%High (Aromatic Acid) High (Preferred for O)
BBOT

98.4%94.1%Low (Thiophene/Oxazole)Low

Part 3: Experimental Protocol (Self-Validating)

To achieve the industry standard tolerance of


 0.4% , the following protocol must be strictly observed. This workflow integrates a "Conditioning Run" to equilibrate the system to the benzofuran matrix.
Workflow Logic

EA_Workflow Start Sample Prep Drying Vacuum Dry (40°C, 4h) Start->Drying Remove H2O Weighing Microbalance (2.0 ± 0.1 mg) Drying->Weighing Anhydrous Calibration Calibrate w/ Acetanilide (K-Factor) Weighing->Calibration Standards Bypass Run Blank & Conditioning Sample Calibration->Bypass Equilibrate Analysis Combustion (980°C + O2 Boost) Bypass->Analysis Target Validation Check Results (±0.4% Tolerance) Analysis->Validation Data

Figure 1: Optimized Elemental Analysis Workflow for Hygroscopic Heterocycles.

Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • The carboxylic acid moiety is prone to hydrogen bonding with atmospheric water.

    • Action: Dry the 2-Tert-butylbenzofuran-5-carboxylic acid sample in a vacuum oven at 40°C for 4 hours over

      
       or Silica Gel.
      
    • Why: Failure to dry will artificially inflate %H and %O while depressing %C.

  • Weighing:

    • Use a microbalance with 0.001 mg (1 µg) readability.

    • Target mass: 2.0 mg to 2.5 mg .

    • Encapsulate in Tin (Sn) capsules for CHN analysis (Tin facilitates exothermic flash combustion). Use Silver (Ag) capsules if analyzing Oxygen directly to avoid oxide formation.

  • Instrument Configuration (CHNS Mode):

    • Furnace Temperature: 980°C (Combustion) / 650°C (Reduction).

    • Oxygen Dosing: Set oxygen injection to High (approx. 10-15 mL) .

    • Reasoning: The tert-butyl group is energy-dense, but the benzofuran ring is stable. A "starved" oxygen environment will lead to incomplete combustion (soot), yielding low Carbon results.

  • Calibration Sequence:

    • Run 3x Blanks (Empty capsule).

    • Run 3x Acetanilide Standards (Conditioning).

    • Run 1x Benzoic Acid (Verification - optional, to check C/O ratio).

    • Run Target Sample in duplicate.

  • Acceptance Criteria:

    • Carbon: 71.14% – 71.94%

    • Hydrogen: 6.07% – 6.87%[3]

    • Note: If Carbon is low (>0.5% deviation) but Hydrogen is correct, incomplete combustion is the cause. Increase Oxygen dose or add

      
       oxidant.
      

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
High %H, Low %C Moisture contamination (hygroscopic -COOH).Re-dry sample at 40°C under vacuum.
Low %C, Normal %H Incomplete combustion (Soot formation).Increase O2 dose time by 5s; Add Tungsten Trioxide (WO3) powder to capsule.
High %N (should be 0) Atmospheric leak or contaminated capsule.Check He carrier gas purity; Perform leak test on combustion tube.

References

  • Mahajan, S., & Singh, I. P. (2013).[4] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[4] [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • NIST Chemistry WebBook. (2023). Benzofuran-2-carboxylic acid Properties. [Link]

Sources

Safety Operating Guide

2-Tert-butylbenzofuran-5-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Tert-butylbenzofuran-5-carboxylic acid (CAS: 190067-61-9) is a functionalized benzofuran derivative commonly used as a scaffold in medicinal chemistry for drug discovery.[1][2] Unlike common inorganic acids, this compound possesses significant lipophilicity and potential biological activity.

Critical Safety Directive: Treat this substance as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer systems.[3] Its benzofuran core structure renders it potentially toxic to aquatic life and persistent in the environment.

Chemical Identity & Hazard Data
ParameterDetail
Chemical Name 2-Tert-butylbenzofuran-5-carboxylic acid
CAS Number 190067-61-9
Molecular Formula C₁₃H₁₄O₃
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; High in DMSO, Methanol, Dichloromethane
Acidity (pKa) ~4.0–4.5 (Carboxylic acid moiety)
GHS Hazard Classification

Based on structural analogs and functional group analysis:

PictogramHazard CodeDescription
⚠️H315 Causes skin irritation.[4]
⚠️H319 Causes serious eye irritation.[4][5]
⚠️H335 May cause respiratory irritation.[6]
🐟H411/H413 Toxic to aquatic life with long-lasting effects (Predicted).

Pre-Disposal Characterization & Segregation[3]

Effective disposal begins with accurate waste stream characterization. You must segregate this compound based on its physical state and the solvent matrix it is dissolved in.

The "Why" Behind Segregation
  • Bioactivity Risk: As a drug scaffold, this molecule may possess unknown pharmacological activity. Neutralization (e.g., with sodium bicarbonate) renders it water-soluble but does not destroy the benzofuran core. Therefore, drain disposal is strictly prohibited [1, 2].

  • Chemical Incompatibility: The carboxylic acid group can react exothermically with strong bases and oxidizers. The tert-butyl group adds steric bulk but does not prevent oxidation of the furan ring under aggressive conditions.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 2-Tert-butylbenzofuran-5-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath PURE SOLID (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath IN SOLUTION (Reaction Mixture/HPLC Waste) StateCheck->LiquidPath Dissolved SolidBin Container Type A: Solid Hazardous Waste (Double-bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Container Type B: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Container Type C: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating benzofuran acid waste streams. Ensure strict separation between halogenated and non-halogenated solvents to minimize disposal costs and safety risks.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, contaminated weighing boats, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag (zip-tie or tape) to prevent dust generation.

    • Place the sealed bag into the primary waste container.

  • Labeling:

    • Primary Constituent: "2-Tert-butylbenzofuran-5-carboxylic acid"[2][7]

    • Hazard Checkboxes: [x] Irritant [x] Toxic (Precautionary)

  • Storage: Store in a cool, dry area away from oxidizers until EHS pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, HPLC effluent, or reaction mixtures.

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) due to added mineral acids (e.g., HCl workup), do not mix with cyanide or sulfide waste streams.

    • Senior Scientist Note: While you can adjust pH to 6–8 using dilute NaOH to reduce corrosivity risks during storage, this does not degrade the active molecule.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Containerization:

    • Use narrow-neck HDPE or glass solvent safety cans (carboys).

    • Fill Limit: Never fill >90% capacity to allow for thermal expansion.

    • Cap: Use vented caps if available to prevent pressure buildup.

Emergency Spill Management (Self-Validating Protocol)

In the event of a spill, you must verify that the area is chemically clean. Visual inspection is insufficient for white powders on light surfaces.

Immediate Response
  • Isolate: Mark a 3-meter radius around the spill.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid: Surround with absorbent pads or vermiculite.[8]

The Validation Step (How to know it's clean)

Because benzofurans are often UV-active, you can use a standard laboratory UV lamp (254 nm or 365 nm) to validate cleanup if the surface material permits.

  • Primary Clean: Wipe area with methanol or ethanol (benzofurans are soluble in organics, poor in water).

  • Secondary Clean: Wash with soapy water.

  • Validation:

    • Darken the room.

    • Shine a handheld UV lamp over the spill area.

    • Pass Criteria: No fluorescence observed.

    • Fail Criteria: Glowing spots indicate residue. Repeat solvent wipe.[3]

Regulatory Compliance & Documentation

  • US EPA (RCRA): This compound is not a "P-listed" or "U-listed" waste by specific name, but it falls under the characteristic of Toxic (if determined by TCLP) or simply as a chemical not suitable for trash. It must be managed as Hazardous Waste [3, 4].[3][8][9]

  • Manifesting: When filling out waste manifests for EHS:

    • Chemical Name: 2-Tert-butylbenzofuran-5-carboxylic acid.[1][2][7]

    • Composition: 100% (if solid) or % concentration (if liquid).

    • Hazards: Skin/Eye Irritant, Organic Acid.[4]

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Benzofuran-5-carboxylic acid derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.